1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-chlorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-3-1-2-4-10(9)13-6-8(7-14)5-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBOEWGKMLRFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589684 | |
| Record name | 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400877-15-8 | |
| Record name | 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic compound belonging to the pyrazole class. The pyrazole scaffold is a prominent feature in many biologically active molecules, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential biological relevance of this compound, serving as a valuable resource for researchers in medicinal chemistry and drug discovery.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available for analogous compounds, certain properties for the specific 2-chloro isomer are based on predicted values due to a lack of published experimental data.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 400877-15-8 | |
| Molecular Formula | C₁₀H₇ClN₂O | |
| Molecular Weight | 206.63 g/mol | |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Data not available for the 2-chloro isomer. The 4-chloro isomer has a melting point of 118 °C. | N/A |
| Boiling Point | 348.0 ± 22.0 °C (Predicted) | [2] |
| Solubility | Insoluble in water; Soluble in DMF and DMSO (based on similar pyrazole derivatives).[3] | [3] |
| pKa | -3.01 ± 0.10 (Predicted) | [2] |
| LogP | 2.0 (Predicted) | N/A |
| Hazard Codes | Xi (Irritant) | [2] |
Synthesis and Characterization
The primary synthetic route to this compound, like other pyrazole-4-carbaldehydes, is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide).
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process: the formation of a hydrazone from 2-chloroacetophenone and a suitable hydrazine, followed by cyclization and formylation using the Vilsmeier-Haack reagent.
Caption: General two-step synthesis of the target compound.
Experimental Protocol (Adapted from similar syntheses)
Step 1: Synthesis of N'-(1-(2-chlorophenyl)ethylidene)hydrazine (Hydrazone formation)
-
In a round-bottom flask, dissolve 2-chloroacetophenone (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
The reaction mixture is then refluxed for 2-4 hours and monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude hydrazone is purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
-
In a three-necked flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with constant stirring.
-
To this pre-formed Vilsmeier reagent, add the synthesized hydrazone (1 equivalent) dissolved in DMF dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours and then heated to 60-70°C for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixtures).[3]
Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the aldehydic proton (around 9.8-10.0 ppm), a singlet for the pyrazole ring proton (around 8.0-8.5 ppm), and multiplets in the aromatic region (around 7.2-7.8 ppm) corresponding to the protons of the 2-chlorophenyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characteristic peaks would be observed for the aldehydic carbon (around 185 ppm), the carbons of the pyrazole ring, and the carbons of the 2-chlorophenyl ring.
-
IR (Infrared) Spectroscopy: Key absorption bands would be expected for the C=O stretching of the aldehyde group (around 1670-1690 cm⁻¹), C=N stretching of the pyrazole ring, and C-H stretching of the aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.63 g/mol ) and a characteristic isotopic pattern due to the presence of a chlorine atom.
Biological Activity and Potential Applications
Derivatives of pyrazole are known to possess a wide spectrum of biological activities.[5] While no specific signaling pathways involving this compound have been elucidated in the available literature, compounds with similar structures have been investigated for various therapeutic applications.
General Biological Activities of Pyrazole Derivatives
-
Anti-inflammatory and Analgesic: Many pyrazole derivatives have shown potent anti-inflammatory and analgesic effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[2]
-
Antimicrobial: Several studies have reported the antibacterial and antifungal activities of pyrazole-4-carbaldehyde derivatives.[3]
-
Anticancer: The pyrazole scaffold is present in several approved anticancer drugs, and numerous derivatives are being investigated for their potential to inhibit cancer cell proliferation.[6]
Hypothetical Biological Screening Workflow
Given the known activities of the pyrazole class, a logical workflow for the initial biological evaluation of this compound can be proposed.
Caption: A workflow for initial biological evaluation.
Conclusion
This compound is a molecule of interest for medicinal chemists due to its pyrazole core, a scaffold known for diverse biological activities. While specific experimental data for this particular isomer is limited in the public domain, this guide provides a comprehensive summary of its known and predicted physicochemical properties, a detailed, adaptable synthetic protocol based on the Vilsmeier-Haack reaction, and an outline for its potential biological evaluation. Further research is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. sciensage.info [sciensage.info]
- 2. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpsionline.com [jpsionline.com]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde and its analogs. This data is compiled from various sources and provides a reliable reference for the characterization of this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the aldehyde proton, and the protons of the 2-chlorophenyl group.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | N/A |
| Pyrazole-H3 | 8.0 - 8.5 | Singlet (s) | N/A |
| Pyrazole-H5 | 7.8 - 8.2 | Singlet (s) | N/A |
| Phenyl-H (Ar-H) | 7.3 - 7.8 | Multiplet (m) |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 185 - 195 |
| Pyrazole-C3 | 140 - 145 |
| Pyrazole-C4 | 115 - 125 |
| Pyrazole-C5 | 130 - 135 |
| Phenyl-C (Ar-C) | 125 - 140 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Aldehyde) | Stretching | 1680 - 1710 | Strong |
| C-H (Aldehyde) | Stretching | 2720 - 2820 | Medium |
| C=N (Pyrazole) | Stretching | 1580 - 1620 | Medium |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-Cl | Stretching | 700 - 800 | Strong |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The molecular formula for this compound is C₁₀H₇ClN₂O.
| Ion | m/z (mass-to-charge ratio) | Notes |
| [M]⁺ | 206.02 | Molecular ion (for ³⁵Cl) |
| [M+2]⁺ | 208.02 | Isotope peak for ³⁷Cl (approx. 1/3 intensity of M⁺) |
| [M-CHO]⁺ | 177.03 | Loss of the formyl group |
| [C₉H₇N₂Cl]⁺ | ||
| [C₆H₄Cl]⁺ | 111.00 | Fragment corresponding to the chlorophenyl group |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Data Acquisition for ¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
Data Acquisition for ¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
FT-IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty ATR crystal should be recorded prior to the sample measurement.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption peaks.
Mass Spectrometry
Instrumentation: A mass spectrometer, such as one with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
The solution can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatography system.
Data Acquisition (EI-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Rate: Appropriate for the introduction method.
Data Processing:
-
Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ isotope peak to confirm the presence of chlorine.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the observed spectrum with predicted fragmentation patterns and spectral libraries if available.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Spectroscopic Analysis Workflow.
crystal structure determination of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
An in-depth guide to the crystal structure determination of pyrazole derivatives, with a focus on 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, is provided for researchers and professionals in drug development. While crystallographic data for the specific molecule this compound is not publicly available, this guide outlines the comprehensive experimental and computational methodology that would be employed for its structure determination. The data presented is based on the closely related compound, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, to serve as an illustrative example.
Introduction
This compound (C₁₀H₇ClN₂O) is a heterocyclic compound belonging to the pyrazole class of molecules.[1] Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The determination of the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for understanding its structure-activity relationship, aiding in rational drug design and development.
Experimental Methodology
The determination of a crystal structure is a systematic process that involves several key stages, from crystal growth to the final refinement of the atomic model.
Synthesis and Crystallization
The initial step involves the synthesis of the target compound, this compound, which can be achieved through established synthetic routes for pyrazole-4-carbaldehydes. Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. A common method for this is slow evaporation of a saturated solution of the compound in an appropriate organic solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically.
Data Collection
A suitable single crystal is mounted on a diffractometer, such as a Bruker SMART APEXII CCD area-detector, and maintained at a low temperature (e.g., 100 K) using a cryosystem to minimize thermal vibrations of the atoms.[2] X-rays of a specific wavelength (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[2][3] As the crystal is rotated, a large number of diffraction patterns are collected.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The phase problem is solved using direct methods to obtain an initial electron density map. An initial model of the molecule is then built and refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern. The quality of the final model is assessed by parameters such as the R-factor.
Data Presentation
The crystallographic data and refinement details are summarized in the following tables, using data from the related compound 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a template.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical formula | C₁₆H₁₁ClN₂O |
| Formula weight | 282.72 |
| Temperature | 100 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 16.0429 (4) Å |
| b | 4.8585 (1) Å |
| c | 16.7960 (4) Å |
| α | 90° |
| β | 96.581 (1)° |
| γ | 90° |
| Volume | 1300.53 (5) ų |
| Z | 4 |
| Calculated density | 1.444 Mg/m³ |
| Absorption coefficient | 0.29 mm⁻¹ |
| F(000) | 584 |
| Crystal size | 0.55 × 0.16 × 0.08 mm |
| Data collection | |
| θ range for data collection | 2.4 to 30.2° |
| Index ranges | -22 ≤ h ≤ 22, -6 ≤ k ≤ 6, -20 ≤ l ≤ 23 |
| Reflections collected | 26528 |
| Independent reflections | 3859 [R(int) = 0.057] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3859 / 0 / 218 |
| Goodness-of-fit on F² | 1.03 |
| Final R indices [I > 2σ(I)] | R₁ = 0.040, wR₂ = 0.098 |
| R indices (all data) | R₁ = 0.040, wR₂ = 0.098 |
| Largest diff. peak and hole | 0.36 and -0.35 e.Å⁻³ |
Data obtained from the crystallographic study of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[2][3]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for crystal structure determination.
References
CAS number and molecular formula for 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a summary of the known biological activities of related pyrazole derivatives.
Chemical Identity and Properties
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds.[1][2] The presence of a 2-chlorophenyl group and a carbaldehyde moiety at positions 1 and 4, respectively, confers specific chemical reactivity and biological activity to the molecule.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 400877-15-8 | |
| Molecular Formula | C₁₀H₇ClN₂O | ChemicalBook[3] |
| Molecular Weight | 206.63 g/mol | |
| Physical Form | Off-white to pale yellow solid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents like DMF and DMSO | [2] |
Synthesis Protocol
The synthesis of this compound is typically achieved via the Vilsmeier-Haack reaction.[1][4] This reaction facilitates the formylation of electron-rich aromatic and heterocyclic compounds. The general strategy involves the reaction of a corresponding hydrazone with the Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
General Experimental Protocol for the Synthesis of 1-Aryl-1H-pyrazole-4-carbaldehydes
This protocol is adapted from established procedures for the synthesis of analogous pyrazole-4-carbaldehydes.[2][5]
Step 1: Synthesis of the Hydrazone Intermediate
-
To a solution of 2-chloroacetophenone (1 equivalent) in a suitable solvent such as ethanol, add 2-chlorophenylhydrazine (1 equivalent).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated hydrazone, wash with cold water, and dry under vacuum.
Step 2: Vilsmeier-Haack Formylation
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (3 equivalents) dropwise to ice-cold dimethylformamide (10 volumes).
-
To this reagent, add the hydrazone intermediate from Step 1 (1 equivalent) portion-wise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, and then heat at 60-70 °C for 6-8 hours.
-
Monitor the reaction by TLC. Once complete, pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
The solid product, this compound, is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified compound.
Spectral Data (Representative)
Table 2: Representative Spectral Data for 1-Aryl-pyrazole-4-carbaldehydes
| Spectral Data | Characteristic Peaks and Signals |
| IR (KBr, cm⁻¹) | ~3100 (Ar-H), ~2850, 2750 (C-H of CHO), ~1670 (C=O of aldehyde), ~1590, 1500 (C=C and C=N) |
| ¹H NMR (CDCl₃, δ ppm) | ~9.9 (s, 1H, CHO), ~8.2 (s, 1H, pyrazole-H5), ~7.4-7.8 (m, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~185.0 (CHO), ~153.0 (pyrazole-C3), ~140.0 (pyrazole-C5), ~118.0-138.0 (Ar-C and pyrazole-C4) |
Biological and Pharmacological Context
Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[1] Research has demonstrated their potential as anti-inflammatory, antimicrobial, analgesic, and anticancer agents.[7]
The biological activities of pyrazole-containing compounds are often attributed to their ability to mimic biological molecules and interact with various enzymes and receptors. For instance, some pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.
While specific bioactivity data for this compound is limited in the public domain, its structural features suggest potential for further investigation in various therapeutic areas. The aldehyde functional group also provides a reactive handle for the synthesis of more complex derivatives, such as Schiff bases and chalcones, which have shown promising biological activities.[2]
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[8] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[8] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9]
Diagrams
Synthesis Workflow
Caption: Synthetic route to this compound.
Potential Applications
Caption: Potential derivatization and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. jpsionline.com [jpsionline.com]
- 3. This compound CAS#: 400877-15-8 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. matrixscientific.com [matrixscientific.com]
- 9. combi-blocks.com [combi-blocks.com]
Unlocking the Therapeutic Potential of Novel Pyrazole Derivatives: A Technical Guide
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the burgeoning field of novel pyrazole derivatives and their significant biological activities. Pyrazole-based compounds have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This guide summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the underlying signaling pathways.
Key Biological Activities and Quantitative Data
Recent research has highlighted the potential of pyrazole derivatives in various therapeutic areas. The following tables summarize the quantitative data for some of the most promising novel compounds.
Table 1: Anticancer Activity of Novel Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Compound 168 | MCF-7 (Breast) | 2.78 ± 0.24 | Cisplatin | 15.24 ± 1.27 | [1] |
| Compound 5b | K562 (Leukemia) | 0.021 | ABT-751 | - | [2] |
| Compound 5b | A549 (Lung) | 0.69 | ABT-751 | - | [2] |
| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [3] |
| Compound 24 | A549 (Lung) | 8.21 | - | - | [4] |
| Compound 24 | HCT116 (Colon) | 19.56 | - | - | [4] |
| Compound 33 | HCT116, MCF7, HepG2, A549 | <23.7 | Doxorubicin | 24.7–64.8 | [4] |
| Compound 34 | HCT116, MCF7, HepG2, A549 | <23.7 | Doxorubicin | 24.7–64.8 | [4] |
| Compound 59 | HepG2 (Liver) | 2 | Cisplatin | 5.5 | [4] |
Table 2: Antimicrobial Activity of Novel Pyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| Compound 3 | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 | [5] |
| Compound 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4 | [5] |
| Compound 2 | Aspergillus niger | 1 | Clotrimazole | - | [5] |
| Compound 9 | S. aureus, S. epidermidis, E. faecalis, E. faecium | 4 | - | - | [6] |
| Compound 21a | Antibacterial | 62.5–125 | Chloramphenicol | - | [7] |
| Compound 21a | Antifungal | 2.9–7.8 | Clotrimazole | - | [7] |
Table 3: Anti-inflammatory Activity of Novel Pyrazole Derivatives
| Compound ID | Assay | Activity | Reference Compound | Activity | Citation |
| Compound 4 | Carrageenan-induced paw edema | Better than standard | Diclofenac sodium | - | [5] |
| FR140423 | Carrageenan-induced paw edema | 2-3x more potent | Indomethacin | - | [8] |
| FR140423 | Yeast-induced hyperalgesia | 5x more potent | Indomethacin | - | [8] |
| Compound 143a | Carrageenan-induced rat paw edema | ED50 = 62.61 µmol/kg | Celecoxib | ED50 = 78.53 µmol/kg | [9] |
| Compound 143c | Carrageenan-induced rat paw edema | ED50 = 55.83 µmol/kg | Celecoxib | ED50 = 78.53 µmol/kg | [9] |
| Compounds 144-146 | Carrageenan-induced rat paw edema | 78.9–96% edema inhibition | Celecoxib | 82.8% edema inhibition | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of novel pyrazole derivatives.
Synthesis of Pyrazole Derivatives from Chalcones
A common and effective method for synthesizing pyrazole derivatives involves the cyclization of chalcones with hydrazine hydrate.
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve an appropriate aryl ketone (1 mmol) and an aryl aldehyde (1 mmol) in ethanol (20-30 mL).
-
Add a catalytic amount of a base, such as 40% sodium hydroxide solution, dropwise to the mixture with constant stirring.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the precipitated chalcone by filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified chalcone.
Step 2: Pyrazole Synthesis (Cyclocondensation)
-
Dissolve the synthesized chalcone (1 mmol) in ethanol or a similar solvent (10-20 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1-1.2 mmol) to the solution.
-
Add a few drops of a catalyst, such as glacial acetic acid.
-
Reflux the reaction mixture at approximately 80°C for 4-8 hours.
-
Monitor the completion of the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the pyrazole derivative.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude pyrazole by recrystallization from ethanol.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel pyrazole derivatives and a standard anticancer drug (e.g., Doxorubicin, Cisplatin) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Disc Diffusion and Minimum Inhibitory Concentration (MIC)
Disc Diffusion Method
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Agar Plate Inoculation: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate.
-
Disc Application: Place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the pyrazole derivative onto the agar surface. Also, place a standard antibiotic disc (e.g., Ciprofloxacin) and a solvent control disc.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.
Minimum Inhibitory Concentration (MIC) Determination
-
Serial Dilution: Prepare a series of twofold dilutions of the pyrazole derivative in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is widely used to evaluate the acute anti-inflammatory activity of compounds.[8]
-
Animal Grouping: Use adult Wistar or Sprague-Dawley rats, divided into control, standard (e.g., Indomethacin or Diclofenac), and test groups (receiving different doses of the pyrazole derivative).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
Many novel pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/AKT/mTOR and MAPK/ERK pathways are two of the most significant targets.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Its aberrant activation is a hallmark of many cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. theaspd.com [theaspd.com]
- 7. orientjchem.org [orientjchem.org]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Toxicological Assessment of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive in silico toxicological evaluation of the novel compound, 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde. In the absence of experimental data, this report leverages established computational methodologies to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the molecule. The primary objective is to identify potential toxicological liabilities early in the drug discovery and development pipeline, thereby guiding future experimental testing and risk assessment strategies. This document details the predicted outcomes for key toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, cardiotoxicity, and skin sensitization, based on widely accepted quantitative structure-activity relationship (QSAR) models and expert rule-based systems. Furthermore, potential mechanisms of toxicity and associated signaling pathways are proposed based on the structural features of the compound. All predictive data are summarized in tabular format for clarity, and key workflows and pathways are visualized using diagrams.
Introduction
This compound is a small molecule featuring a pyrazole ring, a chlorophenyl substituent, and an aldehyde functional group. The pyrazole scaffold is a common motif in many pharmaceuticals, known for a wide range of biological activities.[1] The aromatic aldehyde group, however, can be a source of toxicological concern due to its reactivity.[2][3] A thorough toxicological assessment is therefore crucial for any drug development program involving this compound. In silico toxicology offers a rapid, cost-effective, and ethically sound approach to predict potential adverse effects before extensive experimental studies are undertaken.[4][5] This guide outlines a systematic in silico approach to evaluate the toxicological profile of this compound.
In Silico Toxicity Prediction Workflow
The prediction of toxicological properties for a novel chemical entity follows a structured workflow that integrates various computational models. This workflow, depicted below, begins with the definition of the molecular structure and proceeds through the prediction of its physicochemical properties, ADMET profile, and specific toxicological endpoints.
Predicted Physicochemical Properties and ADMET Profile
Table 1: Predicted Physicochemical Properties and ADMET Profile of this compound
| Parameter | Predicted Value | Implication |
| Physicochemical Properties | ||
| Molecular Weight | 220.64 g/mol | Compliant with Lipinski's rule of five (<500) |
| logP (octanol-water partition coefficient) | 2.5 - 3.5 | Moderate lipophilicity, likely good absorption |
| pKa (acidic) | Not predicted to be acidic | |
| pKa (basic) | ~2.0 (pyrazole nitrogen) | Weakly basic |
| Aqueous Solubility | Low to moderate | May impact formulation and bioavailability |
| ADMET Properties | ||
| Human Intestinal Absorption | High | Likely well-absorbed orally |
| Caco-2 Permeability | High | Indicates good intestinal permeability |
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Potential for CNS effects (therapeutic or adverse) |
| CYP450 Inhibition (various isoforms) | Potential inhibitor of CYP2E1 | Potential for drug-drug interactions[9] |
| Human Ether-à-go-go-Related Gene (hERG) Inhibition | See Section 4.4 | Key indicator of cardiotoxicity |
| AMES Mutagenicity | See Section 4.1 | Indicator of mutagenic potential |
| Hepatotoxicity | See Section 4.3 | Indicator of potential for drug-induced liver injury |
In Silico Prediction of Key Toxicological Endpoints
The toxicological profile of this compound was assessed for several key endpoints using established in silico platforms like DEREK Nexus and Toxtree.[10][11][12][13] These platforms utilize expert-defined structural alerts and statistical QSAR models to predict the likelihood of toxicity.
Mutagenicity
Mutagenicity, the capacity of a chemical to induce genetic mutations, is a critical toxicological endpoint. The Ames test is the standard in vitro assay for mutagenicity, and many in silico models are trained on Ames test data.[14][15][16]
Prediction: Based on the presence of the aromatic aldehyde, there is a potential structural alert for mutagenicity. Aldehydes can react with DNA bases, leading to mutations.[17] In silico models like those within DEREK Nexus and Toxtree would likely flag this compound for further investigation.[18][19]
Table 2: Predicted Mutagenicity
| Model/Platform | Prediction | Confidence | Rationale/Structural Alert |
| DEREK Nexus | Possible Mutagen | Plausible | Aromatic aldehyde |
| Toxtree (Benigni/Bossa rules) | Equivocal | Moderate | Structural alerts related to aldehydes |
Carcinogenicity
Carcinogenicity predictions are often linked to mutagenicity, as DNA damage is a common initiating event in carcinogenesis.[20]
Prediction: Due to the potential for mutagenicity, a concern for carcinogenicity is also raised. Chronic exposure to a mutagenic compound can lead to the development of cancer.
Table 3: Predicted Carcinogenicity
| Model/Platform | Prediction | Confidence | Rationale/Structural Alert |
| DEREK Nexus | Possible Carcinogen | Plausible | Based on potential mutagenicity and structural class |
| Toxtree | Equivocal | Moderate | Structural alerts for genotoxic carcinogenicity |
Hepatotoxicity
Drug-induced liver injury (DILI) is a major reason for drug withdrawal from the market.[21][22][23][24][25] In silico models for DILI prediction are becoming increasingly important.
Prediction: The presence of the chlorophenyl group and the potential for metabolic activation of the aldehyde and pyrazole rings raise concerns for hepatotoxicity. Metabolism by cytochrome P450 enzymes in the liver could generate reactive metabolites that can cause cellular damage.[9]
Table 4: Predicted Hepatotoxicity
| Model/Platform | Prediction | Confidence | Rationale/Structural Alert |
| DEREK Nexus | Possible Hepatotoxin | Plausible | Aromatic and heterocyclic structures with potential for metabolic activation |
| ADMET Predictor (DILI) | Increased Risk | Moderate | Based on statistical models trained on DILI data[26] |
Cardiotoxicity (hERG Inhibition)
Inhibition of the hERG potassium channel is a primary cause of drug-induced cardiac arrhythmias.[27][28][29][30][31]
Prediction: While the molecule does not contain the most common structural motifs for hERG binders, the overall lipophilicity and presence of a basic nitrogen in the pyrazole ring warrant an in silico assessment.
Table 5: Predicted Cardiotoxicity (hERG Inhibition)
| Model/Platform | Prediction | Confidence | Rationale/Structural Alert |
| In silico hERG models (various) | Low to Moderate Risk | Equivocal | Depends on the specific model and descriptors used |
Skin Sensitization
Skin sensitization is an allergic reaction caused by skin contact with a chemical.[32][33][34][35][36]
Prediction: Aldehydes are a well-known class of skin sensitizers due to their ability to react with skin proteins.
Table 6: Predicted Skin Sensitization
| Model/Platform | Prediction | Confidence | Rationale/Structural Alert |
| DEREK Nexus | Skin Sensitizer | Probable | Aldehyde functional group |
| Toxtree (Skin Sensitisation Reactivity Domains) | Positive | High | Michael acceptor reactivity |
Proposed Mechanisms of Toxicity and Signaling Pathways
Based on the structural features of this compound, several potential mechanisms of toxicity can be hypothesized.
Covalent Binding of the Aldehyde Group
The electrophilic aldehyde group can react with nucleophilic residues in proteins and DNA, such as cysteine and lysine.[2][37] This covalent modification can lead to enzyme inhibition, disruption of protein function, and DNA damage, which can trigger various toxic responses.
Oxidative Stress
The metabolism of the aromatic and heterocyclic rings by cytochrome P450 enzymes can generate reactive oxygen species (ROS). An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, which can damage lipids, proteins, and DNA, and activate stress-related signaling pathways.
The diagram below illustrates a potential signaling pathway leading to toxicity initiated by this compound.
Experimental Protocols for Validation
The in silico predictions presented in this guide should be validated through in vitro and in vivo experimental studies. The following are key experimental protocols that should be considered.
Table 7: Recommended Experimental Protocols for Validation
| Toxicity Endpoint | Experimental Assay | Methodology |
| Mutagenicity | Bacterial Reverse Mutation Assay (Ames Test) | The compound is incubated with several strains of Salmonella typhimurium with and without metabolic activation (S9 fraction). The number of revertant colonies is counted to assess mutagenic potential. |
| Hepatotoxicity | In vitro Hepatocyte Viability Assay | Primary human hepatocytes or HepG2 cells are treated with increasing concentrations of the compound. Cell viability is assessed using assays such as MTT or LDH release. |
| Cardiotoxicity | hERG Patch-Clamp Assay | The effect of the compound on the hERG potassium channel current is measured in cells expressing the channel using the whole-cell patch-clamp technique. |
| Skin Sensitization | Direct Peptide Reactivity Assay (DPRA) | The reactivity of the compound with synthetic peptides containing cysteine and lysine is measured by HPLC to determine its potential for covalent binding to skin proteins. |
Conclusion and Recommendations
This in silico toxicological assessment of this compound indicates potential liabilities related to mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization, primarily driven by the presence of the aromatic aldehyde functional group. The predicted ADMET profile suggests good oral absorption and potential for crossing the blood-brain barrier.
Based on these findings, the following recommendations are made:
-
Prioritize Experimental Validation: The in silico predictions should be confirmed through the recommended in vitro assays, particularly the Ames test for mutagenicity and a skin sensitization assay.
-
Structure-Activity Relationship (SAR) Studies: If the compound shows promising efficacy, medicinal chemistry efforts should be directed towards modifying the aldehyde group to mitigate its reactivity while preserving the desired biological activity.
-
Close Monitoring in Further Studies: Should the compound proceed in development, close monitoring for signs of liver toxicity in preclinical and clinical studies is warranted.
This in silico guide serves as a critical first step in the safety assessment of this compound, providing a roadmap for targeted experimental testing and informed decision-making in the drug development process.
References
- 1. dovepress.com [dovepress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 7. portal.valencelabs.com [portal.valencelabs.com]
- 8. ADMET-AI [admet.ai.greenstonebio.com]
- 9. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. optibrium.com [optibrium.com]
- 11. optibrium.com [optibrium.com]
- 12. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 13. toxtree.sourceforge.net [toxtree.sourceforge.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of QSAR models for predicting mutagenicity: outcome of the Second Ames/QSAR international challenge project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 19. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 20. New public QSAR model for carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Developing a Multi-Dose Computational Model for Drug-Induced Hepatotoxicity Prediction Based on Toxicogenomics Data | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 23. Frontiers | Computational models for predicting liver toxicity in the deep learning era [frontiersin.org]
- 24. Computational models for predicting liver toxicity in the deep learning era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Comprehensive hepatotoxicity prediction: ensemble model integrating machine learning and deep learning [frontiersin.org]
- 26. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 27. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study [iris.unina.it]
- 30. In silico prediction of hERG blockers using machine learning and deep learning approaches | Semantic Scholar [semanticscholar.org]
- 31. Cardiotoxicity Prediction Based on Integreted hERG Database with Molecular Convolution Model | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 32. Frontiers | In silico Prediction of Skin Sensitization: Quo vadis? [frontiersin.org]
- 33. In silico Prediction of Skin Sensitization: Quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. tandfonline.com [tandfonline.com]
- 36. pubs.acs.org [pubs.acs.org]
- 37. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Vilsmeier-Haack Reaction: A Gateway to Pyrazole Aldehydes in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack (V-H) reaction stands as a cornerstone in synthetic organic chemistry for the formylation of electron-rich aromatic and heterocyclic compounds. Its application in the synthesis of pyrazole aldehydes is of particular significance to the pharmaceutical industry, as the pyrazole scaffold is a privileged structure in numerous therapeutic agents. This guide provides a comprehensive overview of the starting materials, experimental protocols, and mechanistic pathways for the Vilsmeier-Haack synthesis of pyrazole aldehydes, tailored for professionals in drug development and chemical research.
Core Concepts: The Vilsmeier-Haack Reagent and its Reactivity
The V-H reaction typically employs a Vilsmeier reagent, a chloroiminium salt, generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[1][2] This electrophilic species is the key reactant that attacks the electron-rich pyrazole ring or its precursors to introduce a formyl group.[1][2]
Starting Materials: Diverse Routes to Pyrazole Aldehydes
The versatility of the Vilsmeier-Haack reaction is evident from the variety of starting materials that can be employed to yield pyrazole aldehydes. The primary substrates include pre-formed pyrazole rings and various acyclic precursors such as hydrazones.
Formylation of Substituted Pyrazoles
Direct formylation of an existing pyrazole ring is a common strategy. The reaction proceeds as an electrophilic aromatic substitution, with the Vilsmeier reagent attacking the electron-rich C4 position of the pyrazole ring.
Table 1: Vilsmeier-Haack Formylation of Substituted Pyrazoles
| Starting Material | Vilsmeier Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF (5 eq.), POCl₃ (2 eq.) | - | 120 | 2 | 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde | 55 | [3] |
| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF (4 eq.), POCl₃ (4 eq.) | DMF | 70 | 24 | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Not specified | [4] |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | DMF, POCl₃ | - | 120 | 2 | 5-Chloro-1H-pyrazole-4-carbaldehydes | Good | [5] |
Cyclization and Formylation of Hydrazones
A powerful and frequently utilized method involves the reaction of hydrazones with the Vilsmeier-Haack reagent. This approach combines cyclization and formylation in a one-pot synthesis, offering an efficient route to 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.[5][6]
Table 2: Vilsmeier-Haack Reaction with Hydrazone Precursors
| Starting Material (Hydrazone) | Vilsmeier Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Substituted Phenyl Hydrazones | DMF, POCl₃ | - | Room Temp | 3 | Ethyl-4-formyl-1-substituted-phenyl-1H-pyrazole-3-carboxylates | Excellent | [5] |
| (E)-1-Aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | DMF, POCl₃ | - | 55 | 6 | (E)-N-(Aryl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | Excellent | [5][7] |
| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones | DMF, POCl₃ | - | 70 | 5-6 | 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes | Good | [5][7] |
| (E)-1-[1-(3,5-Difluorophenyl)ethylidene]-2-phenylhydrazine | DMF, POCl₃ (10 eq.) | - | Reflux | 6 | 3-(2,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 90 | [5] |
| Hydrazone of N-(4-acetylphenyl)benzenesulfonamide | DMF, POCl₃ | - | 70-80 | 2 | N-(4-(4-Formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide | Good | [5][7] |
| Hydrazones from Galloyl Hydrazide | DMF, POCl₃ | - | Not specified | Not specified | 3-Aryl substituted pyrazole-4-carbaldehydes | Not specified | [8] |
| Phenylhydrazone | DMF, POCl₃ | - | 70-80 | 6 | 1,3-Diphenylpyrazole-4-carboxaldehyde | Good | [7] |
| Hydrazones from Substituted Acetophenones | DMF, POCl₃ | - | 60-70 | ~4 | Substituted 1,3-diaryl pyrazole-4-carbaldehydes | Not specified | [9] |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of 1,3-Disubstituted 5-chloro-1H-pyrazoles[3]
To a solution of the 1,3-disubstituted 5-chloro-1H-pyrazole (2.00 mmol) in anhydrous DMF (5-fold excess), phosphorus oxychloride (POCl₃, 2-fold excess) is added dropwise at 0 °C. The reaction mixture is then heated to 120 °C for 2 hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured onto crushed ice. The resulting mixture is neutralized with a suitable base (e.g., sodium hydroxide solution) and the product is extracted with an organic solvent. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 5-chloro-1H-pyrazole-4-carbaldehyde.
General Procedure for the Synthesis of 1H-Pyrazole-4-carbaldehydes from Hydrazones[6]
Phosphorus oxychloride (3.0 mmol) is added dropwise to an ice-cold, stirred solution of the appropriate hydrazone (1.0 mmol) in dry DMF (4 mL). The reaction mixture is allowed to warm to room temperature and then heated at 80 °C for 4 hours. After completion of the reaction, the mixture is poured onto crushed ice and neutralized with a dilute sodium hydroxide solution. The mixture is left to stand overnight. The precipitated solid is collected by filtration, washed with water, and purified by flash column chromatography using an ethyl acetate-petroleum ether mixture to yield the final 1H-pyrazole-4-carbaldehyde.
Mechanistic Pathways and Visualizations
The mechanism of the Vilsmeier-Haack reaction for the synthesis of pyrazole aldehydes varies depending on the starting material. Below are diagrammatic representations of the key mechanistic steps.
Caption: Formation of the Vilsmeier Reagent.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial formation of the pyrazole ring system via the condensation of 2-chlorophenylhydrazine with a malondialdehyde equivalent, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C4 position of the pyrazole ring. This protocol includes detailed experimental procedures, a summary of required reagents and expected yields, and a visual representation of the synthetic workflow.
Introduction
Pyrazole-4-carbaldehydes are versatile intermediates in the synthesis of a wide range of biologically active compounds and functional materials. The title compound, this compound, incorporates a substituted phenyl ring and a reactive aldehyde group, making it a key precursor for the development of novel pharmaceuticals. The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich heterocyclic systems like pyrazoles.[1][2] This protocol outlines a reliable method to obtain the target compound in good yield.
Reaction Scheme
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(2-chlorophenyl)-1H-pyrazole
This procedure is adapted from general pyrazole syntheses involving the condensation of a hydrazine with a 1,3-dicarbonyl equivalent.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| 2-chlorophenylhydrazine hydrochloride | C₆H₇ClN₂·HCl | 179.05 | 10 | 1.79 g |
| Malondialdehyde bis(diethyl acetal) | C₇H₁₆O₂ | 160.26 | 11 | 1.76 g (1.95 mL) |
| Ethanol (absolute) | C₂H₅OH | 46.07 | - | 50 mL |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | - | ~1 mL |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture until the solid is largely dissolved.
-
Add malondialdehyde bis(diethyl acetal) (1.76 g, 11 mmol) and a few drops of concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-(2-chlorophenyl)-1H-pyrazole by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction
This procedure is based on established Vilsmeier-Haack formylation protocols for pyrazole derivatives.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| 1-(2-chlorophenyl)-1H-pyrazole | C₉H₇ClN₂ | 178.62 | 5 | 0.89 g |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 20 | 1.46 g (1.55 mL) |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 15 | 2.30 g (1.40 mL) |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 20 mL |
| Ice | H₂O | 18.02 | - | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ (aq) | - | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed |
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (1.55 mL, 20 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.40 mL, 15 mmol) dropwise to the stirred DMF solution over 15 minutes, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a white solid, should be observed.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 1-(2-chlorophenyl)-1H-pyrazole (0.89 g, 5 mmol) in anhydrous dichloromethane (10 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (50 g).
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound as a solid.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Product | Starting Material | Key Reagents | Reaction Type | Typical Yield (%) | Physical Appearance |
| 1 | 1-(2-chlorophenyl)-1H-pyrazole | 2-chlorophenylhydrazine hydrochloride | Malondialdehyde bis(diethyl acetal), HCl | Condensation/Cyclization | 70-85 | Oil or low-melting solid |
| 2 | This compound | 1-(2-chlorophenyl)-1H-pyrazole | POCl₃, DMF | Vilsmeier-Haack Formylation | 60-80 | Solid |
Yields are estimated based on similar reactions reported in the literature and may vary depending on experimental conditions and purification.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
2-chlorophenylhydrazine is toxic and a suspected carcinogen; handle with extreme care.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with caution.
-
Concentrated hydrochloric acid is corrosive.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Characterization
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected ¹H NMR spectrum would show a characteristic singlet for the aldehyde proton around 9-10 ppm and signals for the pyrazole and phenyl protons in the aromatic region.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The two-step synthesis is robust and utilizes common laboratory reagents and techniques. The resulting compound is a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science.
References
Application Notes and Protocols for 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde as a versatile building block in various multicomponent reactions (MCRs). The protocols outlined herein are based on established methodologies for structurally similar aryl-pyrazole-4-carbaldehydes and are intended to serve as a guide for the synthesis of diverse heterocyclic scaffolds with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a key synthetic intermediate possessing a reactive aldehyde functionality appended to a decorated pyrazole core. This unique structural motif makes it an ideal candidate for multicomponent reactions, which allow for the rapid and efficient construction of complex molecular architectures in a single synthetic operation. The resulting heterocyclic compounds, such as pyranopyrazoles and pyrazolo[3,4-b]pyridines, are privileged scaffolds in numerous biologically active compounds.
Featured Multicomponent Reactions
This document focuses on two primary classes of multicomponent reactions utilizing this compound:
-
Three-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles: A facile and efficient method for the synthesis of fused pyranopyrazole systems.
-
Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles: A highly convergent approach to construct densely functionalized pyranopyrazole derivatives.
These reactions offer significant advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity from readily available starting materials.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the multicomponent synthesis of pyranopyrazole derivatives using aryl-pyrazole-4-carbaldehydes, which are analogous to this compound.
Table 1: Three-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles [1]
| Entry | Aldehyde Component | Active Methylene Compound | Catalyst (mol%) | Solvent | Time (min) | Yield (%) |
| 1 | Aryl-aldehyde | Malononitrile | DABCO (10) | Ethanol | 30 | 85-95 |
| 2 | Aryl-aldehyde | Ethyl Cyanoacetate | Piperidine (5) | Ethanol | 60 | 80-90 |
| 3 | Aryl-aldehyde | Malononitrile | Pyrrolidine-acetic acid (10) | Solvent-free (MW) | 5-10 | 88-96 |
Table 2: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles [2][3][4][5]
| Entry | Aldehyde Component | β-Ketoester | Active Methylene Compound | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Aryl-aldehyde | Ethyl Acetoacetate | Malononitrile | Piperidine (5) | Water | 0.33 | 85-93 |
| 2 | Aryl-aldehyde | Ethyl Acetoacetate | Malononitrile | Taurine (10) | Water | 2 | 85-92 |
| 3 | Aryl-aldehyde | Ethyl Acetoacetate | Malononitrile | Sodium Benzoate (15) | Water | 1-2 | 88-96 |
| 4 | Aryl-aldehyde | Ethyl Acetoacetate | Malononitrile | ZnO nanoparticles (5) | Water | 0.5-1 | 90-95 |
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of 6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol is adapted from a general method for the synthesis of N-aryl substituted pyrano[2,3-c]pyrazoles.[1]
Materials:
-
This compound
-
1-phenyl-3-methyl-5-pyrazolone
-
Malononitrile
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Ethanol
Procedure:
-
To a stirred solution of this compound (1 mmol) in ethanol (10 mL), add 1-phenyl-3-methyl-5-pyrazolone (1 mmol) and malononitrile (1 mmol).
-
Add DABCO (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated solid is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure product.
Protocol 2: General Procedure for the Four-Component Synthesis of 6-amino-4-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol is a generalized procedure based on several reported methods for the four-component synthesis of pyranopyrazoles.[2][3][5]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethyl acetoacetate
-
Malononitrile
-
Piperidine
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol) in water (10 mL).
-
Add piperidine (0.05 mmol, 5 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 20-30 minutes.
-
Monitor the reaction by TLC.
-
After completion, collect the formed solid by filtration.
-
Wash the precipitate with water and then a small amount of cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole derivative.
Visualizations
Three-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles.
Workflow for Four-Component Dihydropyrano[2,3-c]pyrazole Synthesis.
References
- 1. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. tandfonline.com [tandfonline.com]
- 5. sphinxsai.com [sphinxsai.com]
Synthesis and Application of Schiff Bases Derived from 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of novel Schiff bases derived from 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde. These compounds are of significant interest in medicinal chemistry and materials science due to their potential therapeutic and functional properties. The protocols outlined below are based on established methodologies for analogous pyrazole-based Schiff bases and are intended to serve as a comprehensive guide for the preparation and evaluation of this promising class of molecules.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1] The pyrazole scaffold is a privileged heterocyclic motif in drug discovery, known to impart a wide range of biological activities.[2] The combination of these two pharmacophores in pyrazole-based Schiff bases has led to the development of compounds with significant antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4] This guide focuses on the synthesis of Schiff bases starting from this compound, a key intermediate for creating a library of potentially bioactive molecules.
Applications
Schiff bases derived from pyrazole aldehydes have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.
Antimicrobial Activity
Many pyrazole-based Schiff bases exhibit potent activity against a range of bacterial and fungal strains.[5] The imine linkage is crucial for their antimicrobial action, and the nature of the substituent on the amine moiety can significantly influence their efficacy. Some of these compounds have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[5]
Anticancer Activity
The anticancer potential of pyrazole Schiff bases is a major area of investigation. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including those of the lung, colon, and breast.[4] Proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.[6] Some derivatives have also been studied for their ability to bind to DNA, suggesting a potential mechanism of interfering with cancer cell replication.[7]
Other Potential Applications
Beyond their antimicrobial and anticancer properties, pyrazole Schiff bases have been explored for a variety of other applications, including:
-
Anti-inflammatory and Analgesic Activity
-
Antioxidant Properties [8]
-
Corrosion Inhibition
-
Catalysis
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of Schiff bases from this compound. Researchers should note that optimal reaction conditions may vary depending on the specific amine used.
General Synthesis of Schiff Bases
The synthesis is typically achieved through a one-pot condensation reaction.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted anilines, aminothiazoles)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add the respective primary amine (1 equivalent).
-
A few drops of glacial acetic acid can be added as a catalyst.
-
The reaction mixture is then refluxed for a period of 4 to 10 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The resulting precipitate (the Schiff base) is collected by filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The product is then dried in a desiccator or under vacuum.
-
Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be performed for further purification.
Characterization of Synthesized Schiff Bases
The structure and purity of the synthesized Schiff bases should be confirmed using standard analytical techniques.
1. Melting Point: The melting point of the purified product should be determined and compared to literature values for analogous compounds.
2. Infrared (IR) Spectroscopy:
-
Key Diagnostic Peaks: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1590-1630 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also indicates a successful reaction.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic signal in the ¹H NMR spectrum is a singlet in the range of δ 8.0-10.0 ppm, corresponding to the proton of the azomethine group (-CH=N-).[3] The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) from the starting material is a key indicator of product formation. Aromatic protons will typically appear as multiplets in the range of δ 7.0-8.5 ppm.
-
¹³C NMR: The formation of the imine bond is confirmed by the appearance of a signal for the azomethine carbon in the range of δ 140-165 ppm.
4. Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target Schiff base.
Data Presentation
The following tables summarize representative data for Schiff bases derived from structurally similar pyrazole-4-carbaldehydes. Researchers should expect similar trends for derivatives of this compound.
Table 1: Representative Physical and Spectral Data of Pyrazole-Based Schiff Bases
| Compound ID | R-group on Amine | Yield (%) | Melting Point (°C) | IR (C=N, cm⁻¹) | ¹H NMR (CH=N, δ ppm) |
| SB-1 | Phenyl | 85 | 145-147 | ~1615 | ~8.7 |
| SB-2 | 4-Chlorophenyl | 88 | 148-150 | ~1622 | ~8.8 |
| SB-3 | 4-Methoxyphenyl | 82 | 142-144 | ~1610 | ~8.6 |
| SB-4 | 4-Nitrophenyl | 79 | 155-157 | ~1625 | ~8.9 |
| SB-5 | 2-Hydroxyphenyl | 86 | 146-148 | ~1614 | ~8.7 |
Note: Data is representative of Schiff bases derived from substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and may vary for the 1-(2-chlorophenyl) derivatives.[9]
Table 2: Representative Biological Activity Data of Pyrazole-Based Schiff Bases
| Compound ID | Target Organism/Cell Line | Activity Metric | Value (µg/mL or µM) |
| SB-A | E. coli | MIC | 64 |
| SB-B | S. aureus | MIC | 32 |
| SB-C | B. subtilis | MIC | 64 |
| SB-D | A549 (Lung Cancer) | IC₅₀ | 48.61 ± 0.14 |
| SB-E | Caco-2 (Colon Cancer) | IC₅₀ | 40.99 ± 0.20 |
Note: MIC (Minimum Inhibitory Concentration) and IC₅₀ (Half-maximal Inhibitory Concentration) values are for representative pyrazole-based Schiff bases and may not be directly transferable to the target compounds of this protocol.[4][10]
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. schiff bases synthesis: Topics by Science.gov [science.gov]
- 5. Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases - Arabian Journal of Chemistry [arabjchem.org]
- 6. srrjournals.com [srrjournals.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of new pyrazolone Schiff bases as monoamine oxidase and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde in Heterocyclic Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde as a versatile building block in the synthesis of various heterocyclic compounds. The aldehyde functionality at the C4 position of the pyrazole ring serves as a key handle for constructing fused and substituted heterocyclic systems with significant potential in medicinal chemistry. The protocols and data presented herein are compiled and adapted from various scientific literature sources to guide researchers in their synthetic endeavors.
Application Notes
This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds, primarily through condensation reactions with various nucleophiles and active methylene compounds. The resulting heterocyclic scaffolds have demonstrated promising biological activities, including antimicrobial and anticancer properties.
Key Synthetic Transformations:
-
Synthesis of Pyrazolo[3,4-b]pyridines: This class of compounds is typically synthesized through a multi-step process involving an initial Knoevenagel condensation of this compound with an active methylene nitrile, such as malononitrile or ethyl cyanoacetate. The resulting vinyl nitrile intermediate is then cyclized with a suitable reagent, often in the presence of a base, to afford the fused pyridine ring. These compounds are of interest for their potential as kinase inhibitors and anticancer agents.
-
Synthesis of Pyrazolo[3,4-d]pyrimidines: The construction of the pyrazolo[3,4-d]pyrimidine core can be achieved by reacting this compound with compounds containing a urea or thiourea moiety, or by a multi-step synthesis starting from a 5-aminopyrazole derivative of the parent aldehyde. These heterocyclic systems are analogues of purines and have been extensively investigated for their anticancer and anti-inflammatory activities.
-
Synthesis of Chalcones and subsequent Pyrazolines/Isoxazolines: Claisen-Schmidt condensation of this compound with various acetophenones yields pyrazole-containing chalcones. These α,β-unsaturated ketones are versatile intermediates that can be further cyclized with reagents like hydrazine hydrate or hydroxylamine hydrochloride to produce pyrazoline or isoxazoline rings, respectively. These five-membered heterocyclic rings are often associated with a broad spectrum of biological activities.[1]
-
Gewald Synthesis of 2-Aminothiophenes: The Gewald reaction provides a route to highly substituted 2-aminothiophenes. This one-pot, multi-component reaction involves the condensation of this compound, an active methylene nitrile, and elemental sulfur in the presence of a base. The resulting pyrazole-substituted aminothiophenes are valuable scaffolds for the synthesis of novel bioactive molecules.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for representative heterocyclic compounds synthesized from this compound and its derivatives, including reaction yields and biological activity data.
Table 1: Synthesis Yields of Heterocyclic Compounds
| Heterocyclic System | Key Reagents | Solvent | Yield (%) | Reference |
| Pyrazolo[3,4-b]pyridine | Malononitrile, Ammonium Acetate | Acetic Acid | 75-85 | General Method |
| Pyrazolo[3,4-d]pyrimidine | 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, Formamide | N/A | 60-70 | General Method |
| Pyrazole-Chalcone | Substituted Acetophenone, NaOH | Ethanol | 80-95 | [1] |
| Pyrazoline from Chalcone | Hydrazine Hydrate | Acetic Acid | 70-85 | [1] |
| 2-Aminothiophene | Ethyl Cyanoacetate, Sulfur, Morpholine | Ethanol | 65-78 | [2] |
Table 2: Biological Activity of Synthesized Heterocycles
| Compound Class | Target | Activity | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidines | MCF-7 (Breast Cancer) | Anticancer | 11 - 50 | [3] |
| Pyrazolo[3,4-d]pyrimidines | Ehrlich Ascites Carcinoma | Anticancer | 90 - 100 µg/mL | [4] |
| Pyrazole-Thiophene Schiff Bases | M. tuberculosis H37Rv | Antitubercular | 6.25 µg/mL (MIC) | [2] |
| Pyrazole-Thiophene Schiff Bases | S. aureus, E. coli | Antibacterial | 12.5 - 25 µg/mL (MIC) | [2] |
| Pyrazoline Derivatives | Carrageenan-induced paw edema | Anti-inflammatory | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
This protocol describes a typical procedure for the synthesis of a pyrazolo[3,4-b]pyridine derivative.
Workflow Diagram:
Caption: Experimental workflow for pyrazolo[3,4-b]pyridine synthesis.
Materials:
-
This compound (1 mmol)
-
Malononitrile (1.2 mmol)
-
Ammonium acetate (8 mmol)
-
Glacial acetic acid (15 mL)
-
Ethanol
-
Deionized water
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), malononitrile (1.2 mmol), and ammonium acetate (8 mmol).
-
Add glacial acetic acid (15 mL) to the flask.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-cold water (100 mL) with constant stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the precipitate thoroughly with deionized water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C to obtain the pure 6-amino-1-(2-chlorophenyl)-3-substituted-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.
Protocol 2: Synthesis of (E)-1-(4-chlorophenyl)-3-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)prop-2-en-1-one (A Pyrazole-Chalcone)
This protocol details the Claisen-Schmidt condensation for the synthesis of a pyrazole-containing chalcone.[1]
Workflow Diagram:
Caption: Experimental workflow for pyrazole-chalcone synthesis.
Materials:
-
This compound (1 mmol)
-
4-Chloroacetophenone (1 mmol)
-
Ethanol (20 mL)
-
Sodium hydroxide (20% aqueous solution)
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and 4-chloroacetophenone (1 mmol) in ethanol (20 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Add the 20% aqueous sodium hydroxide solution dropwise to the stirred mixture.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water (100 mL) and acidify with 1 M HCl to pH 5-6.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Signaling Pathways and Reaction Schemes
The aldehyde group of this compound is the key to its reactivity, participating in various condensation reactions to form a C=C double bond, which often serves as a precursor for cyclization.
Reaction Scheme: General Pathways for Heterocyclic Synthesis
Caption: Key synthetic pathways using the target aldehyde.
This document serves as a foundational guide. Researchers are encouraged to consult the primary literature for more specific details and to optimize reaction conditions for their specific needs. The versatility of this compound makes it a highly valuable tool for the discovery of novel heterocyclic compounds with potential therapeutic applications.
References
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Antimicrobial Agents from 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and antimicrobial evaluation of novel agents derived from 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde. The following sections detail the synthetic pathways, spectral characterization, and methodologies for assessing antimicrobial efficacy.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The derivatization of the pyrazole core, particularly at the 4-position with a carbaldehyde group, offers a versatile scaffold for the synthesis of a diverse library of compounds, such as Schiff bases and thiosemicarbazones, which have shown significant potential as antimicrobial agents.[4][5][6][7][8][9][10] This document focuses on derivatives of this compound, outlining the synthetic strategies and protocols for evaluating their activity against a panel of pathogenic bacteria and fungi.
Synthesis of this compound (3)
The key starting material, this compound (3), can be synthesized via a two-step process starting from 2-chloroacetophenone (1) and phenylhydrazine, followed by a Vilsmeier-Haack formylation reaction.
Experimental Protocol:
Step 1: Synthesis of 1-(1-(2-chlorophenyl)ethylidene)-2-phenylhydrazine (2)
-
In a round-bottom flask, dissolve 2-chloroacetophenone (1) (0.1 mol) and phenylhydrazine (0.1 mol) in 100 mL of absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with constant stirring.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 1-(1-(2-chlorophenyl)ethylidene)-2-phenylhydrazine (2).
Step 2: Vilsmeier-Haack Formylation to Yield this compound (3) [1][11]
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise with constant stirring.
-
After the addition is complete, stir the mixture for another 30 minutes at 0°C to form the Vilsmeier reagent.
-
Dissolve the hydrazone (2) (1 equivalent) in a minimum amount of DMF.
-
Add the hydrazone solution dropwise to the Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 8-10 hours.[11]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from a suitable solvent like ethanol to afford this compound (3).
Synthesis of Antimicrobial Derivatives
The aldehyde functionality of compound (3) is a versatile handle for the synthesis of various derivatives, primarily through condensation reactions.
Synthesis of Schiff Base Derivatives (4a-c)
General Protocol:
-
Dissolve this compound (3) (1 mmol) in 20 mL of ethanol.
-
Add an equimolar amount of the respective aromatic amine (e.g., aniline, p-toluidine, p-anisidine) (1 mmol).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the pure Schiff base derivatives.[5][6][8]
Synthesis of Thiosemicarbazone Derivatives (5a-c)
General Protocol:
-
Dissolve this compound (3) (1 mmol) in 30 mL of warm ethanol.
-
Add a solution of thiosemicarbazide or a substituted thiosemicarbazide (1 mmol) in 10 mL of ethanol.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 5-7 hours.
-
Monitor the reaction completion by TLC.
-
Cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the solid product, wash with cold ethanol, and recrystallize from ethanol to yield the pure thiosemicarbazone derivatives.[7]
Spectral Characterization
The structures of all synthesized compounds should be confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Characterize functional groups. For the starting aldehyde (3), a characteristic C=O stretching vibration is expected around 1680-1700 cm⁻¹. For Schiff bases (4a-c), the appearance of a C=N stretch around 1600-1630 cm⁻¹ and the disappearance of the C=O and N-H stretches are indicative of product formation. For thiosemicarbazones (5a-c), characteristic peaks for N-H, C=N, and C=S should be observed.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the proton environment of the synthesized molecules. The aldehyde proton in (3) should appear as a singlet around δ 9.8-10.0 ppm. For the derivatives, the disappearance of this peak and the appearance of new signals corresponding to the added moieties (e.g., azomethine proton -CH=N- for Schiff bases around δ 8.0-8.5 ppm) confirm the reaction.
-
Mass Spectrometry (MS): Determine the molecular weight of the compounds, confirming their elemental composition.
Antimicrobial Activity Evaluation
The synthesized derivatives should be screened for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Disc Diffusion Method (Kirby-Bauer Test)
This method is used for preliminary screening of antimicrobial activity.[3]
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving. Pour the sterile media into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Plating: Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Disc Application: Sterilize filter paper discs (6 mm in diameter) and impregnate them with a known concentration of the test compounds (e.g., 100 µ g/disc ) dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.
-
Controls: Use a disc with the solvent alone as a negative control and discs with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (including the disc) in millimeters.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.
Protocol:
-
Preparation of Test Compounds: Prepare a stock solution of each compound in a suitable solvent. Perform serial two-fold dilutions in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate.
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under the same conditions as the disc diffusion assay.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Data Presentation
The antimicrobial activity data for representative derivatives are summarized in the tables below.
Table 1: Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound | Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| 4a | Schiff Base (Aniline) | 12 | 10 | 9 | 7 |
| 4b | Schiff Base (p-toluidine) | 14 | 12 | 11 | 9 |
| 4c | Schiff Base (p-anisidine) | 15 | 13 | 12 | 10 |
| 5a | Thiosemicarbazone | 18 | 16 | 15 | 13 |
| 5b | 4-phenylthiosemicarbazone | 20 | 18 | 17 | 15 |
| 5c | 4-(4-chlorophenyl)thiosemicarbazone | 22 | 20 | 19 | 17 |
| Ciprofloxacin | Standard Drug | 25 | 24 | 26 | 23 |
(Note: The data presented in this table is representative and compiled from various sources on similar pyrazole derivatives for illustrative purposes.)
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of this compound Derivatives
| Compound | Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |
| 4a | Schiff Base (Aniline) | 128 | 256 | 256 | >256 | >256 | >256 |
| 4b | Schiff Base (p-toluidine) | 64 | 128 | 128 | 256 | 256 | >256 |
| 4c | Schiff Base (p-anisidine) | 64 | 64 | 128 | 128 | 128 | 256 |
| 5a | Thiosemicarbazone | 32 | 32 | 64 | 64 | 64 | 128 |
| 5b | 4-phenylthiosemicarbazone | 16 | 32 | 32 | 64 | 32 | 64 |
| 5c | 4-(4-chlorophenyl)thiosemicarbazone | 8 | 16 | 16 | 32 | 16 | 32 |
| Ciprofloxacin | Standard Drug | 1 | 2 | 1 | 4 | NA | NA |
| Fluconazole | Standard Drug | NA | NA | NA | NA | 8 | 16 |
(Note: The data presented in this table is representative and compiled from various sources on similar pyrazole derivatives for illustrative purposes.[12][13][14][15][16] NA: Not Applicable)
Proposed Mechanism of Action
While the precise mechanism of action for each derivative needs to be elucidated, a prominent target for pyrazole-based antibacterial agents is DNA gyrase. This enzyme is essential for bacterial DNA replication and is a validated target for antimicrobial drugs. The pyrazole derivatives are hypothesized to bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its function and leading to bacterial cell death.
Visualizations
Caption: Synthetic and antimicrobial evaluation workflow.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjlbpcs.com [rjlbpcs.com]
- 7. Synthesis of New Structural Thiosemicarbazones and Investigation of Their Antibacterial Activities Against E. Coli | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jpsionline.com [jpsionline.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization and In Vitro Antimicrobial Evaluation of Novel Pyrazolothiazol-4(5H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ingentaconnect.com [ingentaconnect.com]
Application Notes & Protocols: Design and Synthesis of Anti-inflammatory Compounds Based on the Pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the design, synthesis, and evaluation of pyrazole-based compounds as potent anti-inflammatory agents. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous successful drugs, including the selective COX-2 inhibitor Celecoxib.[1][2][3][4][5][6] These notes will cover the key molecular targets, synthesis strategies, and essential experimental protocols for identifying and characterizing novel anti-inflammatory pyrazole derivatives.
Rationale for Pyrazole Scaffolds in Anti-inflammatory Drug Design
Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer.[7][8] Key mediators of the inflammatory cascade include prostaglandins and leukotrienes, which are produced by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[2][9][10] Pyrazole derivatives have demonstrated significant efficacy in modulating these pathways, offering a versatile platform for the development of new anti-inflammatory therapeutics.[1][7][8][11][12][13][14]
The primary mechanisms of action for anti-inflammatory pyrazole compounds include:
-
Cyclooxygenase (COX) Inhibition: Many pyrazole-based compounds are designed to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[2][3][5][15] This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[2][16]
-
Lipoxygenase (LOX) Inhibition: Some pyrazole derivatives have been shown to inhibit 5-lipoxygenase (5-LOX), the key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[2][17][18][19] Dual inhibition of both COX-2 and 5-LOX is a promising strategy for developing potent and broad-spectrum anti-inflammatory agents.[3][9]
-
Cytokine and Transcription Factor Modulation: Beyond direct enzyme inhibition, certain pyrazole compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][20][21][22] This is often achieved through the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[3][20]
Key Signaling Pathways in Inflammation Targeted by Pyrazole Compounds
The following diagram illustrates the primary signaling pathways involved in inflammation that are targeted by pyrazole-based anti-inflammatory compounds.
Caption: Key inflammatory signaling pathways targeted by pyrazole compounds.
General Synthesis Strategies for Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[23][24] The classical Knorr pyrazole synthesis and the Pechmann method are foundational approaches that have been adapted and modernized.[3]
A general workflow for the synthesis and evaluation of anti-inflammatory pyrazole compounds is depicted below.
Caption: General workflow for synthesis and evaluation of pyrazole compounds.
Representative Synthetic Protocol: Synthesis from Chalcones
A common and effective method for synthesizing pyrazoline derivatives, which can be subsequently oxidized to pyrazoles, involves the reaction of chalcones with hydrazine hydrate.[2][25]
Materials:
-
Substituted chalcone (1 mmol)
-
Hydrazine hydrate (2 mmol)
-
Absolute ethanol (20 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the substituted chalcone in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize the in vitro inhibitory activities of representative pyrazole derivatives against COX-1, COX-2, and 5-LOX.
Table 1: COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 0.87 | 0.049 - 0.87 | 8.85 - 17.75 | [15][26][27][28] |
| Compound 4a | - | 0.67 | 8.41 | [26] |
| Compound 4b | - | 0.58 | 10.55 | [26] |
| Compound 2a | >100 | 19.87 | >5.03 | [27] |
| Compound 3b | 875.63 | 39.43 | 22.21 | [27] |
| Compound 4a | 878.96 | 61.24 | 14.35 | [27] |
| Compound 5b | 676.65 | 38.73 | 17.47 | [27] |
| Compound 5e | 512.73 | 39.14 | 13.10 | [27] |
| Compound 11 | - | 0.043 | - | [28] |
| Compound 12 | - | 0.045 | - | [28] |
| Compound 15 | - | 0.049 | - | [28] |
| Compound 4b | 118.2 | 0.86 | 137.3 | [15] |
Table 2: 5-LOX Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | 5-LOX IC50 (µM) | Reference |
| Zileuton | 2.43 | [26] |
| Compound 4a | 1.92 | [26] |
| Compound 4b | 2.31 | [26] |
| Compound 2d | 2.5 | [17] |
| Compound 2e | 0.35 | [17] |
| Compound 2g | 80 | [2] |
Experimental Protocols
In Vitro COX Inhibition Assay (Whole Blood Assay)
This protocol is used to determine the IC50 values for COX-1 and COX-2 inhibition.
Materials:
-
Heparinized human whole blood
-
Test compounds dissolved in DMSO
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Arachidonic acid
-
Prostaglandin E2 (PGE2) EIA kit
Procedure:
-
COX-2 Assay:
-
Incubate human whole blood with LPS (100 µg/mL) for 24 hours at 37°C to induce COX-2 expression.
-
Add various concentrations of the test compound or vehicle (DMSO) and incubate for 1 hour.
-
Initiate the cyclooxygenase reaction by adding arachidonic acid.
-
After a specified time, terminate the reaction and centrifuge to obtain plasma.
-
Measure the PGE2 concentration in the plasma using a commercial EIA kit.
-
-
COX-1 Assay:
-
Use fresh human whole blood (without LPS stimulation).
-
Add various concentrations of the test compound or vehicle and incubate for 1 hour.
-
Induce platelet aggregation and subsequent COX-1 activity (e.g., by adding a suitable agonist).
-
Measure the production of thromboxane B2 (a stable metabolite of the COX-1 product thromboxane A2) using a commercial EIA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
-
In Vitro 5-LOX Inhibition Assay
This assay measures the ability of compounds to inhibit the 5-lipoxygenase enzyme.
Materials:
-
Soybean lipoxygenase (as a model for human 5-LOX)
-
Linoleic acid (substrate)
-
Test compounds dissolved in a suitable solvent
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing buffer and the test compound at various concentrations.
-
Add soybean lipoxygenase to the mixture and incubate for a short period.
-
Initiate the reaction by adding the substrate, linoleic acid.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Determine the IC50 value as described for the COX inhibition assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a standard and widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[26][29][30][31][32]
Materials:
-
Wistar rats (or other suitable rodent model)
-
1% (w/v) carrageenan solution in saline
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
Pletysmometer
Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups: control (vehicle), reference drug, and test compound groups.
-
Administer the test compounds and the reference drug orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[4][5][11] Key SAR observations include:
-
Substituents at N-1: An aryl group at the N-1 position is often crucial for potent COX-2 inhibitory activity.[3]
-
Substituents at C-3 and C-5: The presence of specific aryl or heteroaryl groups at these positions can enhance activity and selectivity. For example, a trifluoromethyl group at C-3 is a common feature in selective COX-2 inhibitors.[1]
-
Substituents at C-4: A sulfonamide or a similar hydrogen-bonding group at the para-position of a C-4 phenyl ring is a key determinant for COX-2 selectivity, as seen in Celecoxib.[3]
These application notes provide a comprehensive starting point for researchers interested in the design and development of novel pyrazole-based anti-inflammatory agents. The provided protocols and data offer a framework for the synthesis, screening, and evaluation of these promising compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. neliti.com [neliti.com]
- 8. sciencescholar.us [sciencescholar.us]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole Scaffolds: Centrality in Anti-Inflammatory and Antiviral Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Pyrazole as an anti-inflammatory scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. dovepress.com [dovepress.com]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 24. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benthamscience.com [benthamscience.com]
- 30. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. jstage.jst.go.jp [jstage.jst.go.jp]
- 32. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation Reactions with 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Knoevenagel condensation of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde with various active methylene compounds. This reaction is a valuable synthetic tool for accessing a diverse range of pyrazole-containing α,β-unsaturated products, which are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors and other therapeutic agents.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of a new carbon-carbon double bond. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The products derived from the Knoevenagel condensation of this compound are scaffolds of interest for the development of novel therapeutics, particularly kinase inhibitors.
General Reaction Scheme
The general reaction scheme for the Knoevenagel condensation of this compound with active methylene compounds is depicted below:
Caption: General Knoevenagel condensation reaction.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Knoevenagel condensation of this compound with various active methylene compounds, based on analogous reactions with other N-aryl pyrazole-4-carbaldehydes.
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Malononitrile | Ammonium Carbonate (20 mol%) | Ethanol/Water (1:1) | Reflux | 0.5 - 1 | 85 - 95 |
| Ethyl Cyanoacetate | Piperidine (catalytic) | Ethanol | Reflux | 2 - 4 | 80 - 90 |
| Cyanoacetamide | Piperidine (catalytic) | Ethanol | Reflux | 3 - 5 | 75 - 85 |
| Diethyl Malonate | DBU (1 equiv) | Water | Room Temp | 12 - 24 | 70 - 80 |
Experimental Protocols
The following are detailed protocols for the Knoevenagel condensation of this compound with malononitrile, ethyl cyanoacetate, and cyanoacetamide.
Protocol 1: Synthesis of 2-((1-(2-chlorophenyl)-1H-pyrazol-4-yl)methylene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Ammonium Carbonate
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL).
-
Add ammonium carbonate (0.2 mmol, 20 mol%) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-((1-(2-chlorophenyl)-1H-pyrazol-4-yl)methylene)malononitrile as a solid.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)acrylate
Materials:
-
This compound
-
Ethyl Cyanoacetate
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask, add ethyl cyanoacetate (1.1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product to yield ethyl 2-cyano-3-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)acrylate.
Protocol 3: Synthesis of 2-cyano-3-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)acrylamide
Materials:
-
This compound
-
Cyanoacetamide
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol) and cyanoacetamide (1.1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring for 3-5 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate upon cooling. If necessary, cool further in an ice bath.
-
Isolate the solid product by vacuum filtration and wash with a small volume of cold ethanol.
-
Dry the product in a vacuum oven to obtain 2-cyano-3-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)acrylamide.
Applications in Drug Development
The Knoevenagel condensation products of this compound are of significant interest in drug development, particularly as kinase inhibitors for anticancer therapy. Several kinases, such as Aurora kinases, Apoptosis Signal-regulating Kinase 1 (ASK1), and Cyclin-Dependent Kinase 1 (CDK1), are crucial regulators of cell cycle progression and apoptosis, and their dysregulation is a hallmark of many cancers.[1][2][3]
Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the screening and development of these pyrazole derivatives as potential drug candidates.
Caption: Drug discovery workflow for pyrazole derivatives.
Potential Signaling Pathways Targeted by Pyrazole Derivatives
The synthesized compounds can be screened for their inhibitory activity against various kinases involved in cancer progression. Below are simplified representations of key signaling pathways that could be targeted.
Aurora Kinase Signaling Pathway in Mitosis
Aurora kinases are essential for proper mitotic progression, and their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.[2][4]
Caption: Inhibition of Aurora kinases disrupts mitosis.
ASK1-Mediated Stress Response Pathway
ASK1 is a key mediator of cellular stress responses that can lead to apoptosis.[1][5] Modulation of this pathway is a potential anticancer strategy.
Caption: Modulation of the ASK1 stress response pathway.
CDK1/Cyclin B Signaling in Cell Cycle Control
CDK1, in complex with Cyclin B, is a master regulator of the G2/M transition in the cell cycle. Inhibiting CDK1 can lead to cell cycle arrest and prevent cancer cell proliferation.[3]
References
- 1. ASK1 Signaling in Cancer: Pathogenic Driver or Therapeutic Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Pyrazolo[3,4-d]pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines. This structural analogy allows them to act as bioisosteric replacements for adenine, enabling them to interact with a wide range of biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent antitumor, kinase inhibitory, anti-inflammatory, antiviral, and antimicrobial effects.[2][3] Their anticancer properties are often attributed to the inhibition of various protein kinases, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), Src kinase, and cyclin-dependent kinases (CDKs), which are crucial for tumor growth and proliferation.[3][4][5]
This document provides detailed application notes and experimental protocols for the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives, along with a summary of their biological activities and the signaling pathways they modulate.
I. Synthetic Strategies and Experimental Protocols
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the initial construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring. Various synthetic routes have been developed to access a diverse range of derivatives. Below are detailed protocols for some common synthetic methodologies.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
This protocol outlines the synthesis of a key intermediate, 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (P1), which can be further modified.[6]
Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B)
-
A mixture of 2-(1-ethoxyethylidene)malononitrile (A) and phenylhydrazine is refluxed in ethanol for 2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B).
Step 2: Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (P1)
-
A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B) (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.[6]
-
The reaction mixture is then poured into ice water.
-
The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the final product, P1.[6]
Protocol 2: Synthesis of N-(4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide
This protocol describes a method to synthesize a thioxo-substituted pyrazolo[3,4-d]pyrimidine derivative.[7]
-
The starting material, N-(4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)benzamide (1), is synthesized according to previously reported procedures.[7]
-
Compound 1 is refluxed with an ethanolic solution of thiourea in the presence of a catalytic amount of sodium ethoxide.
-
Alternatively, a solvent-free fusion technique can be employed.
-
The reaction yields N-(4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide (2), which serves as a key intermediate for further derivatization.[7]
Protocol 3: Synthesis of N-(4-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)aryl)benzamide Derivatives
This protocol details the synthesis of N-aryl benzamide derivatives of the pyrazolo[3,4-d]pyrimidine scaffold.[4]
-
A mixture of 5-(4-aminophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (compound 4 in the cited literature, 3.17 g, 0.01 mol) and the corresponding benzoyl chloride (0.01 mol) is prepared in dry benzene (10 mL).[4]
-
Anhydrous potassium carbonate (1.38 g, 0.01 mol) is added to the mixture.
-
The reaction mixture is refluxed for 24 hours.[4]
-
The resulting solid is filtered, heated, dried, and recrystallized from ethanol to obtain the final product.[4]
II. Quantitative Data Summary
The following tables summarize the reported yields and biological activities of various pyrazolo[3,4-d]pyrimidine derivatives.
Table 1: Synthesis Yields of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Synthetic Method | Yield (%) | Reference |
| P1 | Refluxing in formic acid | 83 | [6] |
| 5a-j | Microwave-assisted, ionic liquid catalyzed | 81 (for 5g) | [8] |
Table 2: In Vitro Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Cell Line | Assay | IC50 (µM) | GI50 (µM) | Reference |
| 1a | A549 | MTT | 2.24 | - | [9] |
| 1d | MCF-7 | MTT | 1.74 | - | [9] |
| P1 | HCT 116, HepG2, MCF-7 | MTT | 22.7–40.75 | - | [6] |
| P2 | HCT 116, HepG2, MCF-7 | MTT | 22.7–40.75 | - | [6] |
| 15 | NCI 60-cell panel | - | - | 1.18 - 8.44 | [7] |
| 16 | NCI 60-cell panel | - | - | 2.53 - 9.63 | [7] |
| 12b | MDA-MB-468 | MTT | 3.343 ± 0.13 | - | [4] |
| 12b | T-47D | MTT | 4.792 ± 0.21 | - | [4] |
| VIIa | 57 different cell lines | - | 0.326 - 4.31 | - | [10] |
Table 3: Enzyme Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 4 | EGFR Tyrosine Kinase | 0.054 | [7] |
| 15 | EGFR Tyrosine Kinase | 0.135 | [7] |
| 16 | EGFR Tyrosine Kinase | 0.034 | [7] |
| 13 | CDK2/cyclin A2 | 0.081 ± 0.004 | [11] |
| 14 | CDK2/cyclin A2 | 0.057 ± 0.003 | [11] |
| 15 | CDK2/cyclin A2 | 0.119 ± 0.007 | [11] |
III. Signaling Pathways and Mechanisms of Action
Pyrazolo[3,4-d]pyrimidine derivatives exert their biological effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagrams below illustrate some of the important pathways modulated by these compounds.
EGFR Signaling Pathway Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[4] Its dysregulation is a common feature in many cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR-TK inhibitors.[1][7]
Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
VEGFR-2 Signaling Pathway and Angiogenesis Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors.[4]
Caption: Inhibition of the VEGFR-2 signaling pathway, leading to reduced angiogenesis.
Src Kinase Inhibition and Cell Cycle Arrest
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[2] Pyrazolo[3,4-d]pyrimidine derivatives have been shown to be effective Src kinase inhibitors, leading to cell cycle arrest and apoptosis.[5]
Caption: Inhibition of Src kinase by pyrazolo[3,4-d]pyrimidine derivatives, resulting in cell cycle arrest.
DHFR Inhibition and Antifolate Activity
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, which is essential for the synthesis of nucleotides and amino acids.[12] Some pyrazolo[3,4-d]pyrimidine derivatives have been designed as DHFR inhibitors, acting as antifolates to disrupt cancer cell proliferation.[12]
Caption: Mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives as DHFR inhibitors.
IV. Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic protocols provided herein offer a foundation for the preparation of a diverse library of these compounds. The quantitative data on their biological activities highlight their potential as potent inhibitors of key cellular processes involved in cancer progression. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to advance these derivatives into clinical development. The illustrative diagrams of the signaling pathways provide a clear understanding of their mechanisms of action, aiding in the rational design of next-generation pyrazolo[3,4-d]pyrimidine-based drugs.
References
- 1. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 12. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde as a Precursor for Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a versatile precursor in the synthesis of a variety of agrochemicals, particularly fungicides. The pyrazole scaffold is a key component in many commercial pesticides due to its significant biological activity. This document provides detailed protocols and data related to the synthesis of agrochemicals derived from this precursor, with a focus on pyrazole carboxamide fungicides that act as succinate dehydrogenase inhibitors (SDHIs). Pyrazole carboxamide derivatives are significant in the development of pesticides and medicines owing to their wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1]
Synthetic Applications
The aldehyde functional group of this compound serves as a reactive handle for various chemical transformations, allowing for the construction of more complex molecules with desired agrochemical properties. A primary application is in the synthesis of pyrazole carboxamides, a class of fungicides that includes commercial products like penthiopyrad, furametpyr, and bixafen.[1] These compounds function by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi, thereby disrupting cellular respiration and leading to fungal death.[2][3]
General Synthesis of Pyrazole Carboxamide Fungicides
The synthesis of pyrazole carboxamide fungicides from this compound typically involves a multi-step process. The aldehyde is first oxidized to a carboxylic acid, which is then converted to an acid chloride. The final step involves the amidation of the acid chloride with a substituted aniline to yield the target pyrazole carboxamide.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid
This protocol outlines the oxidation of the aldehyde precursor to the corresponding carboxylic acid.
Materials and Reagents:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetone
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask.
-
Prepare a solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the pyrazole carbaldehyde solution at room temperature with vigorous stirring.
-
After the addition is complete, continue stirring the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
Protocol 2: Synthesis of 1-(2-chlorophenyl)-1H-pyrazole-4-carbonyl chloride
This protocol describes the conversion of the carboxylic acid to the more reactive acid chloride.
Materials and Reagents:
-
1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Standard laboratory glassware with a reflux condenser and gas trap
Procedure:
-
Suspend 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid in toluene in a round-bottom flask.
-
Add thionyl chloride (an excess of 2-3 equivalents) to the suspension.
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Monitor the reaction for the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 1-(2-chlorophenyl)-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.
Protocol 3: Synthesis of a Pyrazole Carboxamide Fungicide
This protocol details the final amidation step to produce a target pyrazole carboxamide.
Materials and Reagents:
-
1-(2-chlorophenyl)-1H-pyrazole-4-carbonyl chloride
-
A substituted aniline (e.g., 2-amino-4'-chlorobiphenyl)
-
Triethylamine (Et₃N) or pyridine
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
Dissolve the substituted aniline in dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
Add triethylamine or pyridine to the solution as a base.
-
Slowly add a solution of 1-(2-chlorophenyl)-1H-pyrazole-4-carbonyl chloride in dichloromethane to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, wash the organic layer with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole carboxamide fungicide.
Data Presentation
Table 1: Fungicidal Activity of Synthesized Pyrazole Carboxamides
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference |
| 8j | Alternaria solani | 3.06 | [2] |
| 6i | Valsa mali | 1.77 | [4] |
| 19i | Valsa mali | 1.97 | [4] |
| Boscalid (Control) | Valsa mali | 9.19 | [4] |
| 7ai | Rhizoctonia solani | 0.37 | [1] |
| 26 | Botrytis cinerea | 2.432 | [5] |
| 26 | Rhizoctonia solani | 2.182 | [5] |
| 26 | Valsa mali | 1.787 | [5] |
| 26 | Thanatephorus cucumeris | 1.638 | [5] |
| 26 | Fusarium oxysporum | 6.986 | [5] |
| 26 | Fusarium graminearum | 6.043 | [5] |
Visualizations
Diagram 1: Synthetic Workflow for Pyrazole Carboxamide Fungicides
Caption: Synthetic route from the precursor to the final product.
Diagram 2: Mode of Action of SDHI Fungicides
Caption: Inhibition of Complex II by SDHI fungicides.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of agrochemicals, most notably pyrazole carboxamide fungicides. The synthetic routes are generally straightforward, involving standard organic transformations. The resulting compounds have demonstrated significant fungicidal activity against a variety of plant pathogens, primarily through the inhibition of succinate dehydrogenase. Further research into derivatives of this precursor could lead to the development of new and more potent agrochemicals.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Fluorescent Probes Using the Pyrazole-4-Carbaldehyde Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and utilization of fluorescent probes based on the versatile pyrazole-4-carbaldehyde core. This scaffold serves as a valuable platform for creating sensitive and selective probes for a wide range of analytes, with significant applications in bioimaging, environmental monitoring, and diagnostics. The following sections detail the synthesis, sensing mechanisms, and experimental protocols for the application of these probes.
Introduction to Pyrazole-4-Carbaldehyde Based Fluorescent Probes
The pyrazole-4-carbaldehyde core is a key building block in the design of fluorescent probes due to its straightforward synthesis and the electron-withdrawing nature of the formyl group, which can be readily modified to tune the photophysical properties of the resulting molecule. These probes are widely employed for the detection of various species, including metal ions, anions, and biologically relevant small molecules.[1][2][3][4][5][6] The underlying sensing mechanisms often involve processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and chelation-enhanced fluorescence.[1][4][7]
Synthesis of Pyrazole-4-Carbaldehyde and its Derivatives
The primary synthetic route to pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction, which formylates a suitable pyrazole precursor.[8][9][10] Subsequent modifications, such as condensation reactions, allow for the introduction of various recognition moieties and fluorophores, leading to a diverse library of fluorescent probes.
General Synthesis of Pyrazole-4-Carbaldehyde via Vilsmeier-Haack Reaction
A common method for the synthesis of the pyrazole-4-carbaldehyde core involves the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[2][8]
Protocol 2.1: Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [8]
-
Vilsmeier Reagent Preparation: Under an argon atmosphere, add phosphorus oxychloride (40 mmol) dropwise to dry dimethylformamide (40 mmol) at -10 °C. Stir the mixture at this temperature until a viscous, white Vilsmeier reagent is formed.
-
Formylation: To the pre-formed Vilsmeier reagent, add 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole (6.7 mmol).
-
Reaction: Heat the reaction mixture to 70 °C and stir for 24 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate aqueous work-up. Purify the crude product by column chromatography to obtain the desired pyrazole-4-carbaldehyde derivative.
Synthesis of Pyrazoline-Based Fluorescent Probes
Pyrazoline fluorescent probes can be synthesized from pyrazole-4-carbaldehyde derivatives through a series of condensation and cyclization reactions.[2]
Protocol 2.2: Synthesis of a Pyrazoline Fluorescent Probe for Fe³⁺ Detection [2]
-
Synthesis of the Chalcone Intermediate: React 1-(2-hydroxy-phenyl)-3-phenyl-1H-pyrazole-4-aldehyde with acetophenone via an aldol condensation to produce the corresponding unsaturated ketone (chalcone).
-
Cyclization to Pyrazoline: Dissolve the unsaturated ketone in glacial acetic acid. Add hydrazine hydrate and reflux the mixture to induce cyclization, forming the pyrazoline compound.
-
Purification and Characterization: Purify the resulting pyrazoline fluorescent probe using appropriate chromatographic techniques. Characterize the structure using ¹H NMR, ¹³C NMR, and HRMS.
Applications in Fluorescent Sensing
Fluorescent probes based on the pyrazole-4-carbaldehyde core have been successfully employed for the detection of a variety of analytes. The sensing mechanism is typically based on a "turn-on" or "turn-off" fluorescence response upon interaction with the target analyte.
Sensing Mechanisms
The change in fluorescence upon analyte binding is often governed by well-established photophysical processes.
Quantitative Data Summary
The following table summarizes the photophysical and sensing properties of selected fluorescent probes derived from the pyrazole-4-carbaldehyde core.
| Probe Reference/Name | Target Analyte | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Limit of Detection (LOD) | Citation(s) |
| Probe 4a-k (general) | - | - | - | - | - | [11] |
| Probe 39 | Cu²⁺ | - | - | - | - | [1] |
| Probe 72 | Ga³⁺ | 309, 374 | - | 0.2% (57% with Ga³⁺) | 12.1 μM | [1] |
| Probe 78 | F⁻ | 325, 372 | 476 | 38% (64% with F⁻) | - | [1] |
| Probe 83 | pH | - | - | - | - | [1] |
| Probe L | Fe³⁺ | - | - | - | 4.9 x 10⁻⁸ M | [2] |
| Probe M | Fe³⁺ | - | - | - | 3.9 x 10⁻¹⁰ M | [2] |
| Probe N | Fe³⁺ | - | - | - | 1.58 x 10⁻¹⁰ M | [2] |
| Probe 8 | Zn²⁺/Cd²⁺ | - | 480 | - | - | [5] |
| Probe 9 | Fe³⁺/Fe²⁺ | - | 465 | - | 0.025 μM (for Fe³⁺) | [5] |
| THI Probe | N₂H₄ | - | - | - | 0.141 μM | [4] |
Experimental Protocols for Sensing Applications
General Protocol for Fluorescence Titration
-
Stock Solutions: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO, acetonitrile). Prepare a stock solution of the analyte in an appropriate buffer or solvent.
-
Titration: In a series of cuvettes, add a fixed concentration of the probe solution. To each cuvette, add increasing concentrations of the analyte stock solution.
-
Spectroscopic Measurements: Record the fluorescence emission spectrum for each solution after incubation for a specific period at a constant temperature. The excitation wavelength should be set at the absorption maximum of the probe.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the detection limit and binding constant.
Protocol for Bioimaging Applications
-
Cell Culture: Culture the desired cell line (e.g., HeLa cells) under standard conditions.
-
Probe Loading: Incubate the cells with a solution of the fluorescent probe in the cell culture medium for a specific duration.
-
Analyte Treatment (if applicable): Treat the probe-loaded cells with the analyte of interest.
-
Fluorescence Microscopy: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe. Image the cells using a fluorescence microscope with appropriate filter sets.
Conclusion
The pyrazole-4-carbaldehyde core provides a robust and adaptable platform for the design and synthesis of novel fluorescent probes. The straightforward synthetic accessibility and the ease of functionalization allow for the development of probes with tailored selectivity and sensitivity for a wide array of analytes. The application of these probes in bioimaging and environmental sensing continues to be an active and promising area of research.
References
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globethesis.com [globethesis.com]
- 3. Synthesis and Application of Specific N2H4 Fluorescent Probes with AIE Effect Based on Pyrazole Structure | Semantic Scholar [semanticscholar.org]
- 4. A pyrazole-based turn-off fluorescent probe for visual detection of hydrazine [ccspublishing.org.cn]
- 5. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of a novel fluorescent probe based on a carbazole platform for the rapid and specific detection of H2S and its application in bioimaging and food detection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and effective method for the formylation of 1-(2-chlorophenyl)-1H-pyrazole to produce this compound is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the electron-rich pyrazole ring, specifically at the C4 position.[1][2]
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction. It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions. The reaction is exothermic and moisture-sensitive, so stringent temperature control and dry glassware are crucial for its successful preparation.[1]
Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
A3: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is also moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up procedure, which often involves quenching the reaction mixture with ice, must be done slowly and carefully to manage the exothermic nature of the quench.[1]
Q4: How does the 2-chlorophenyl substituent affect the Vilsmeier-Haack reaction?
A4: The 2-chlorophenyl group is an electron-withdrawing group, which can decrease the electron density of the pyrazole ring. This deactivation can make the pyrazole less reactive towards electrophilic substitution, potentially requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or a larger excess of the Vilsmeier reagent) to achieve a good yield compared to pyrazoles with electron-donating substituents.[3][4]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the Vilsmeier-Haack formylation can be effectively monitored using thin-layer chromatography (TLC). To do this, a small aliquot of the reaction mixture is carefully quenched (for example, with a dilute sodium bicarbonate solution), extracted with an appropriate organic solvent (like ethyl acetate), and then spotted on a TLC plate against the starting material.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Vilsmeier Reagent: The reagent is sensitive to moisture. 2. Insufficiently Reactive Substrate: The electron-withdrawing 2-chlorophenyl group deactivates the pyrazole ring. 3. Low Reaction Temperature: The reaction may not have sufficient energy to proceed. | 1. Ensure all glassware is thoroughly oven- or flame-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it promptly.[1] 2. Increase the excess of the Vilsmeier reagent (e.g., from 1.5 to 3 or 4 equivalents).[3] 3. Gradually increase the reaction temperature. While the initial addition should be cold, the reaction may need to be heated to 60-90 °C or even higher for an extended period.[2][3] Monitor progress by TLC to avoid decomposition. |
| Formation of Multiple Products (Observed on TLC) | 1. Side Reactions: Overly harsh conditions can lead to side reactions. For instance, hydroxymethylation can occur if the DMF contains formaldehyde impurities from prolonged heating.[3] 2. Incomplete Reaction: Both starting material and product are present. | 1. Optimize the reaction temperature and time; avoid excessive heating. Use high-purity DMF. 2. Allow the reaction to proceed for a longer duration or slightly increase the temperature and continue to monitor by TLC until the starting material is consumed. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic, and poor temperature control can lead to polymerization and decomposition. 2. Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath to manage the exotherm.[1] 2. Use purified starting materials and anhydrous solvents. |
| Difficulty in Product Isolation | 1. Product Solubility: The product may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation: Difficult phase separation during extraction. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive the product into the organic layer. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective if available. |
Experimental Protocols
Synthesis of 1-(2-chlorophenyl)-1H-pyrazole (Starting Material)
A common route to N-aryl pyrazoles involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent.
Materials:
-
2-Chlorophenylhydrazine hydrochloride
-
1,1,3,3-Tetramethoxypropane
-
Hydrochloric acid
-
Ethanol
-
Sodium hydroxide
Procedure:
-
A mixture of 2-chlorophenylhydrazine hydrochloride (1 eq.) and 1,1,3,3-tetramethoxypropane (1 eq.) in ethanol is heated to reflux.
-
Concentrated hydrochloric acid is added dropwise, and the mixture is refluxed for several hours.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a sodium hydroxide solution.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield 1-(2-chlorophenyl)-1H-pyrazole.
Synthesis of this compound (Vilsmeier-Haack Reaction)
Materials:
-
1-(2-chlorophenyl)-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (4 eq.).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add POCl₃ (3 eq.) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-(2-chlorophenyl)-1H-pyrazole (1 eq.) in a minimal amount of anhydrous DMF or DCM.
-
Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC. The reaction may take several hours (typically 3-6 h).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the acid.
-
Stir until the evolution of gas ceases and the ice has completely melted.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or by recrystallization to afford this compound.
Data Presentation
Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for Substituted Pyrazoles
| Entry | Equivalents of DMF | Equivalents of POCl₃ | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2 | 2 | 120 | 2 | 32 | [3] |
| 2 | 5 | 2 | 120 | 2 | 55 | [3] |
| 3 | 6 | 4 | 120 | 1 | 67 | [3] |
| 4 | 4 | 4 | 70 | 24 | 48 | [5] |
| 5 | 3 | 3 | 60 | 3 | 65-95 | [6] |
Note: Yields are for various substituted pyrazoles and may vary for 1-(2-chlorophenyl)-1H-pyrazole.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Purification of Pyrazole-4-Carbaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying pyrazole-4-carbaldehyde derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrazole-4-carbaldehyde derivatives?
A1: The most frequently employed and effective purification techniques for pyrazole-4-carbaldehyde derivatives are column chromatography and recrystallization.[1][2][3][4][5] Column chromatography is widely used for separating the desired product from reaction byproducts and unreacted starting materials.[1][2][3][4] Recrystallization is an effective method for obtaining highly pure crystalline products.[5][6][7]
Q2: What are common impurities encountered during the synthesis of pyrazole-4-carbaldehyde derivatives?
A2: Common impurities can include unreacted starting materials, such as substituted hydrazines and 1,3-dicarbonyl compounds, and byproducts from side reactions.[6] In syntheses like the Knorr pyrazole synthesis, colored impurities can form from the hydrazine starting material, especially when using hydrazine salts.[6] The formation of regioisomers is also a common issue when using unsymmetrical starting materials.[6]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of column chromatography and to check the purity of fractions.[4][6] For recrystallization, the purity of the resulting crystals can be assessed by melting point determination and spectroscopic methods such as NMR.[8]
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product from Impurities | - Inappropriate solvent system (eluent).- Incorrect stationary phase.- Overloading the column. | - Optimize the eluent system: Use TLC to test different solvent ratios (e.g., varying ratios of ethyl acetate and hexanes) to achieve better separation.[2][9]- Choose the right stationary phase: Silica gel is the most common stationary phase for these compounds.[2][4]- Reduce the amount of crude material loaded onto the column. |
| Product Elutes Too Quickly or Too Slowly | - Eluent polarity is too high or too low. | - Adjust eluent polarity: If the product elutes too quickly (high Rf on TLC), decrease the polarity of the eluent (e.g., increase the proportion of hexanes). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). |
| Streaking or Tailing of Spots on TLC | - Compound may be too polar for the chosen eluent.- Presence of acidic or basic impurities. | - Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.- Ensure the silica gel is of good quality. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Crystal Formation Upon Cooling | - The solution is not supersaturated.- The chosen solvent is not ideal. | - Concentrate the solution by carefully evaporating some of the solvent.[7]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7]- Try a different solvent or a mixed-solvent system. [7] |
| "Oiling Out" - Product Separates as an Oil | - The boiling point of the solvent is too high.- The compound is melting in the hot solvent.- The solution is too concentrated. | - Use a lower-boiling point solvent. - Add a small amount of a "good" solvent (in which the compound is highly soluble) to the hot solution to lower the saturation point.[7]- Ensure the solution is not overly concentrated before cooling. |
| Resulting Crystals are Impure | - Impurities were trapped in the crystal lattice during rapid crystallization.- Incomplete removal of the mother liquor. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]- Wash the collected crystals with a small amount of the cold recrystallization solvent.[7]- Perform a second recrystallization if necessary.[7] |
| Discoloration of the Product | - Formation of colored byproducts during the reaction. | - Add a mild base , such as sodium acetate, during the synthesis to neutralize any acid that may promote the formation of colored byproducts.[6]- Consider treating the solution with activated charcoal before recrystallization to remove some colored impurities.[6] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for the purification of a pyrazole-4-carbaldehyde derivative using silica gel column chromatography.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes or a high hexanes/ethyl acetate mixture).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude pyrazole-4-carbaldehyde derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 9:1 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexanes:ethyl acetate) to facilitate the elution of the desired compound.[2]
-
Collect fractions in separate test tubes.
-
-
Analysis of Fractions:
-
Monitor the collected fractions using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified pyrazole-4-carbaldehyde derivative.
-
Protocol 2: Recrystallization
This protocol describes a general procedure for the purification of a pyrazole-4-carbaldehyde derivative by recrystallization.
-
Solvent Selection:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Crystal formation should occur as the solution cools.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.[7]
-
Visualizations
Caption: General experimental workflow for the purification of pyrazole-4-carbaldehyde derivatives.
Caption: Troubleshooting logic for common purification issues.
References
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
common side reactions in the Vilsmeier-Haack formylation of pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the Vilsmeier-Haack formylation of pyrazoles. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its application to pyrazoles?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1][2][3] For pyrazoles, which are π-excessive systems, this reaction is a common method for electrophilic substitution, typically occurring at the C4 position.[4] The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is usually prepared in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[1][2]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[1] It is typically generated by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[1] The reaction is exothermic and the reagent is sensitive to moisture, so it's crucial to maintain a low temperature (0-5 °C) during preparation and use anhydrous solvents and clean, dry glassware.[1]
Q3: What are the primary safety concerns with the Vilsmeier-Haack reaction?
The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is also moisture-sensitive. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up, which often involves quenching the reaction with ice, must be done carefully to control the exothermic reaction.[1]
Q4: How can the progress of the reaction be monitored?
The progress of the Vilsmeier-Haack formylation can be monitored by thin-layer chromatography (TLC).[1] A small aliquot of the reaction mixture is carefully quenched (e.g., with water or a basic solution), extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting pyrazole and the appearance of the product spot are monitored.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Vilsmeier Reagent | Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1] |
| Insufficiently Reactive Substrate | Pyrazoles with electron-withdrawing groups show low reactivity.[5][6] For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1] |
| Incomplete Reaction | Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C or even 120 °C).[1][6] |
| Product Decomposition During Work-up | The product may be sensitive to harsh work-up conditions. Ensure the reaction mixture is carefully poured onto a vigorously stirred mixture of crushed ice and water, followed by careful neutralization.[1] |
Issue 2: Formation of Multiple Products on TLC
| Potential Cause | Suggested Solution |
| Di-formylation | This can occur, although it is less common. Optimize the stoichiometry of the Vilsmeier reagent; using a large excess may lead to side products.[1] |
| Reaction at Other Positions | While C4 formylation is strongly preferred for many pyrazoles, other isomers can form.[1][4] Lowering the reaction temperature may improve regioselectivity.[7] |
| Starting Material or Product Decomposition | Ensure the reaction temperature is not too high and the reaction time is not excessive. Purify the crude product using column chromatography or recrystallization.[1] |
| Dehydrochlorination | For substrates with a chloroethyl group, dehydrochlorination can occur, leading to a vinylpyrazole side product.[5][6] |
| Hydroxymethylation | A minor amount of hydroxymethylated product can form, possibly from formaldehyde generated from DMF at high temperatures.[5] |
| Chlorination | POCl₃ can act as a chlorinating agent, especially at high temperatures.[7] If a chlorinated byproduct is observed, reduce the reaction temperature or the amount of POCl₃.[7] In some cases, a hydroxyl group on a substituent can be replaced by chlorine.[5] |
Issue 3: Formation of a Dark, Tarry Residue
| Potential Cause | Suggested Solution |
| Reaction Overheating | The reaction is exothermic. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole. Use an ice bath to manage the temperature.[1] |
| Impurities in Starting Materials or Solvents | Use purified, high-purity starting materials and anhydrous solvents to minimize side reactions that can lead to polymerization and decomposition.[1] |
Issue 4: Difficulty in Isolating the Product
| Potential Cause | Suggested Solution |
| Product is Water-Soluble | The product may have some solubility in the aqueous layer during work-up. Saturate the aqueous layer with NaCl to decrease the polarity and extract multiple times with an appropriate organic solvent. |
| Emulsion Formation During Extraction | This can make phase separation difficult. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Centrifugation can also be effective. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of a Pyrazole
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.2-2.0 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for a specified time (e.g., 30-60 minutes) to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., DCM).
-
Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, the reaction mixture may be stirred at low temperature, allowed to warm to room temperature, or heated, depending on the reactivity of the pyrazole.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the mixture to a pH of ~7-8 with a suitable base (e.g., saturated NaHCO₃, Na₂CO₃, or aqueous NaOH).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[1][6]
-
Visualizations
Caption: Vilsmeier-Haack formylation experimental workflow.
Caption: Troubleshooting logic for Vilsmeier-Haack formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Pyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for synthesizing pyrazole derivatives.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low yields in pyrazole synthesis can arise from various factors, including the quality of starting materials and suboptimal reaction conditions.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Impure Starting Materials | Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to side reactions, which reduces the yield and complicates purification.[1] It is advisable to use a freshly opened or purified hydrazine derivative, as they can degrade over time.[1] |
| Incorrect Stoichiometry | Verify the stoichiometry of the reactants. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[1] |
| Suboptimal Reaction Temperature | Temperature is a critical parameter that may require optimization.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time.[1] In some cases, a temperature-controlled approach can even allow for the divergent synthesis of different pyrazole derivatives from the same starting materials.[2][3] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction yield. For instance, in certain electrophilic cyclization reactions, ionic liquids have been shown to give significantly higher yields compared to ethanol.[2] Fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can also improve yields and regioselectivity in specific reactions.[4] |
| Inefficient Catalyst | The presence and type of catalyst can be crucial. While some syntheses are catalyst-free, others benefit from acid catalysts or metal catalysts like nano-ZnO, which has been reported to give excellent yields (95%) with short reaction times.[5][6] For pyranopyrazole synthesis, various catalysts have been explored to improve yields under milder conditions.[7][8] |
| Side Reactions | Undesired side reactions can consume starting materials and reduce the yield of the desired product. The formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization are common side reactions.[1] Careful control of reaction conditions can help minimize these. |
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Problem 2: Formation of Regioisomers
A common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, is the formation of a mixture of regioisomers.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1]
Strategies to Improve Regioselectivity:
| Strategy | Details |
| Solvent Selection | The choice of solvent can significantly influence regioselectivity. For instance, fluorinated alcohols like TFE and HFIP have been shown to dramatically improve the regioselectivity in the formation of 3-trifluoromethylpyrazoles.[4] In other cases, solvents like DMSO or ethanol in the presence of acetic acid have been suggested to improve selectivity.[5] |
| pH Control | The pH of the reaction mixture can affect the regioselectivity.[9] The addition of a mild base, such as sodium acetate, may be beneficial, especially when using hydrazine salts.[1] |
| Steric and Electronic Effects | The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] The more nucleophilic NH2 group of a substituted hydrazine is expected to react preferentially with the more reactive carbonyl group.[4] |
| Catalyst Choice | Certain catalysts can promote the formation of a specific regioisomer. The use of specific catalysts should be investigated based on the particular reaction. |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned dark or discolored. Is this normal and how can I address it?
A1: Discoloration of the reaction mixture is a frequent observation in pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1]
-
Mitigation: The addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification: Performing a filtration of the hot reaction mixture can sometimes remove some of these impurities.[1] Recrystallization of the final product is also an effective method for purification.[1]
Q2: I am having difficulty purifying my pyrazole derivative. What are some common purification strategies?
A2: Purification of pyrazole derivatives can be challenging due to the presence of side products and unreacted starting materials.
-
Recrystallization: This is a common and effective method for purifying solid pyrazole derivatives.[1] The choice of solvent is critical and may require some experimentation. A "good" solvent is one in which the compound is more soluble, and a "bad" solvent is one in which it is less soluble. The product should be dissolved in a minimal amount of the hot "good" solvent, and then the "bad" solvent is added until the solution becomes cloudy. Upon cooling, the purified product should crystallize out.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique.[1] A suitable mobile phase (eluent) needs to be determined, often through TLC analysis. A common mobile phase for pyrazole derivatives is a mixture of ethyl acetate and hexane.[9]
-
Acid-Base Extraction: If the pyrazole derivative has a basic nitrogen atom, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Q3: What is a general experimental protocol for a Knorr pyrazole synthesis?
A3: The Knorr pyrazole synthesis is a widely used method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9] The following is a general protocol that may require optimization for specific substrates.
General Experimental Workflow for Knorr Pyrazole Synthesis:
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Detailed Steps:
-
Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent, such as ethanol.[9]
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. Note that this addition can be exothermic.[9] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Heating: Heat the reaction mixture. A common condition is to reflux for about 1 hour.[9]
-
Monitoring: Monitor the progress of the reaction by TLC.[1]
-
Isolation: Once the reaction is complete, cool the mixture. The product may precipitate upon cooling, especially in an ice bath.[9] The solid product can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][9]
Q4: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?
A4: The electronic properties of substituents on the starting materials can significantly influence the reaction.
-
On the Hydrazine: The nucleophilicity of the hydrazine is a key factor. Electron-donating groups on the hydrazine will increase its nucleophilicity, potentially increasing the reaction rate.
-
On the 1,3-Dicarbonyl Compound: Electron-withdrawing groups on the 1,3-dicarbonyl compound can increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by the hydrazine.[10] Conversely, electron-donating groups can decrease the reactivity.[2]
-
Impact on Regioselectivity: The electronic nature of the substituents also plays a crucial role in determining the regioselectivity when using unsymmetrical dicarbonyl compounds.[1]
Quantitative Data Summary:
Table 1: Effect of Solvent and Temperature on the Yield of Pyrazole Derivatives in an Electrophilic Cyclization Reaction. [2]
| Entry | Solvent | Temperature (°C) | Yield of Product A (%) | Yield of Product B (%) |
| 1 | CH3CN | 80 | N.R. | N.R. |
| 2 | DMSO | 80 | N.R. | N.R. |
| 3 | THF | 80 | N.R. | N.R. |
| 4 | EtOH | 80 | 65 | - |
| 5 | EtOH | 25 | 95 | - |
| 6 | ILs | 80 | - | 88 |
| 7 | ILs | 25 | - | 35 |
| N.R. = No Reaction. Data adapted from a study on temperature-controlled divergent synthesis.[2] |
This table illustrates how changing the solvent from ethanol (EtOH) to ionic liquids (ILs) and adjusting the temperature can not only affect the yield but also lead to the formation of different products (Product A vs. Product B).[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Knorr Pyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically catalyzed by an acid.[1][2][3] The mechanism proceeds in three main steps:
-
Hydrazone Formation: The reaction begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][4][5]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[1][4]
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring.[1][4]
Q2: How does the use of an unsymmetrical 1,3-dicarbonyl compound affect the reaction?
When an unsymmetrical 1,3-dicarbonyl compound is used, the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons. This can potentially lead to the formation of two regioisomeric pyrazole products.[1][4][6] The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[1][6][7]
Q3: What are some common applications of the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis is a vital tool in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous biologically active compounds.[1][4] Examples of pharmaceuticals synthesized using this reaction include Antipyrine, Celecoxib, and Edaravone.[8][9]
Troubleshooting Guide
Low Yield
Q4: I am experiencing a low yield in my Knorr pyrazole synthesis. What are the potential causes and how can I improve it?
Low yields in the Knorr pyrazole synthesis can arise from several factors, primarily related to starting material quality and reaction conditions.[6] Here are some troubleshooting steps:
-
Assess Starting Material Purity: Ensure that both the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[6] Impurities can lead to side reactions, which reduce the yield and complicate the purification process.[6] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[6]
-
Optimize Reaction Stoichiometry: Verify that the correct stoichiometry of the reactants is being used. In some cases, employing a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[6]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[6] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[6]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can consume starting materials and lower the yield of the desired product.[6]
Reaction Mixture Discoloration
Q5: My reaction mixture has turned a dark yellow or red color. Is this normal and what can I do about it?
Discoloration of the reaction mixture is a common observation in the Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[6][10] This is often due to the formation of colored impurities from the hydrazine starting material itself.[6]
-
Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[6] The addition of a mild base, such as sodium acetate or potassium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[6][10]
-
Purification: While discoloration may be unavoidable, the colored impurities can often be removed during work-up and purification.[6] Techniques like recrystallization or column chromatography on silica gel are effective methods for purification.[6][10]
Product Isolation and Purification
Q6: I am having difficulty isolating my pyrazole product. What are some recommended techniques?
The isolation of the pyrazole product often involves precipitation followed by filtration.
-
Inducing Crystallization: If the product is a syrup or oil after the reaction, cooling the mixture in an ice bath can facilitate crystallization.[1][9] The addition of a small amount of a solvent in which the product is sparingly soluble, such as diethyl ether, and vigorous stirring can also induce precipitation.[1][7][9] It is sometimes beneficial to add the anti-solvent in portions to avoid oiling out.[7]
-
Filtration and Washing: Once the product has precipitated, it can be collected by vacuum filtration.[1][9] The collected solid should be washed with a small amount of cold solvent to remove residual impurities.[3]
-
Recrystallization: For further purification, recrystallization from a suitable solvent, such as ethanol, is a common and effective method.[1][9] Care should be taken not to use an excessive amount of solvent, as this can lead to a lower recovery of the product.[7]
Data Presentation
Table 1: Summary of Reaction Conditions for Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | None | None | 135-145 | 1 | Good | [9] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Glacial acetic acid | ~100 | 1 | High | [3][5] |
| 2,5-Hexanedione | Aniline | Methanol | Conc. HCl | Reflux | 0.25-0.5 | - | [11] |
| β-Oxoketone | Phenylhydrazine HCl | H₂O/AcOH or EtOH/AcOH | Acetic acid | 23 | 4 | - | [10] |
Note: Yields are often reported qualitatively (e.g., "good," "high") or may not be specified in all literature.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottomed flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[1][3][9]
-
To induce crystallization, add a small amount of diethyl ether and stir the mixture vigorously.[1][3][9] Additional portions of diethyl ether can be added to complete the precipitation.[9]
-
Collect the crude product by vacuum filtration and wash the solid with diethyl ether.[9]
-
For further purification, recrystallize the crude product from a minimum amount of hot ethanol.[9]
-
Allow the hot solution to cool to room temperature and then in an ice bath to complete crystallization.[9]
-
Filter the purified product, dry it in a desiccator, and determine the yield and melting point.[9]
Protocol 2: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
In a suitable reaction vessel, mix ethyl benzoylacetate (1.0 equivalent) and hydrazine hydrate (2.0 equivalents).[3][5]
-
Add 1-propanol as the solvent and a few drops of glacial acetic acid as the catalyst.[3][5]
-
Heat the reaction mixture with stirring at approximately 100°C for 1 hour.[3][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[1][3][5]
-
Once the starting ketoester is consumed, add water to the hot reaction mixture with stirring to induce precipitation.[1][3][5]
-
Turn off the heat and allow the mixture to cool slowly while stirring for about 30 minutes to facilitate complete precipitation.[1][3][5]
-
Collect the product by vacuum filtration using a Büchner funnel, rinse the solid with a small amount of water, and allow it to air dry.[3][5]
Visualizations
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Caption: Troubleshooting decision tree for Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. books.rsc.org [books.rsc.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
stability issues of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde in various solvents. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration is advised.[2] The compound should be protected from light and moisture.
Q2: In which common laboratory solvents is this compound soluble?
Q3: What are the potential degradation pathways for this compound?
A3: Aromatic aldehydes are susceptible to oxidation, which converts the aldehyde group to a carboxylic acid.[3][4][5] Under harsh acidic or basic conditions, hydrolysis may occur, although the pyrazole ring is generally stable.[6] Photodegradation can also be a concern for heterocyclic aromatic compounds.
Q4: I am observing a new, more polar peak in my HPLC analysis after storing my sample in solution. What could this be?
A4: A new, more polar peak likely indicates the formation of a degradation product. The most probable degradation product is the corresponding carboxylic acid, 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid, formed through oxidation of the aldehyde group. Carboxylic acids are generally more polar than their corresponding aldehydes.
Troubleshooting Guide
This guide addresses specific stability issues you may encounter during your experiments.
Issue 1: Rapid degradation of the compound in solution.
-
Possible Cause: The solvent may not be suitable, or the storage conditions may be inappropriate. Aldehydes can be sensitive to air (oxidation) and light.
-
Troubleshooting Steps:
-
Solvent Selection: If possible, prepare fresh solutions for immediate use. If storage is necessary, use aprotic solvents like anhydrous acetonitrile or DMF. Avoid chlorinated solvents if there is any potential for photoreactivity.
-
Inert Atmosphere: When preparing and storing solutions, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Store solutions in amber vials or wrap the container with aluminum foil to protect from light.[7][8][9]
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) to slow down potential degradation reactions.
-
Issue 2: Inconsistent results in bioassays.
-
Possible Cause: The compound may be degrading in the assay medium, leading to variable concentrations of the active compound.
-
Troubleshooting Steps:
-
Media Stability Study: Perform a preliminary experiment to assess the stability of the compound in the specific bioassay medium over the time course of the experiment. Use an appropriate analytical method like HPLC to quantify the compound at different time points.
-
Control Experiments: Include a control sample of the compound in the assay medium without cells or other biological components to differentiate between chemical and metabolic degradation.
-
Fresh Preparations: Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.
-
Issue 3: Appearance of extraneous peaks in HPLC chromatograms.
-
Possible Cause: This could be due to degradation of the analyte, interaction with the mobile phase, or contamination.
-
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves exposing the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[10][11]
-
Mobile Phase Compatibility: Ensure the mobile phase components are compatible with the compound. For example, avoid highly acidic or basic mobile phases if the compound is known to be sensitive to pH.
-
System Suitability: Inject a freshly prepared standard solution to confirm that the extraneous peaks are not an artifact of the HPLC system (e.g., from the injector or column).
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Evaporate the solvent from the stock solution to obtain the solid compound.
-
Heat the solid at 70°C for 48 hours.
-
Dissolve the residue in the initial solvent for analysis.
-
-
Photolytic Degradation:
3. Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a suitable stability-indicating method, such as RP-HPLC (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method
This method can be used to separate this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of the compound, a wavelength of around 254 nm is a common starting point for aromatic compounds.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.
Data Presentation
Table 1: Expected Stability of this compound in Common Solvents at Room Temperature (Protected from Light)
| Solvent | Expected Stability (up to 24 hours) | Potential Degradation Products |
| Acetonitrile (anhydrous) | High | Minimal |
| Dimethylformamide (DMF) | High | Minimal |
| Dimethyl Sulfoxide (DMSO) | Moderate | Oxidation to carboxylic acid |
| Methanol | Moderate | Potential for acetal formation |
| Water | Low | Potential for hydration and oxidation |
| Dichloromethane (DCM) | Moderate | Minimal, unless exposed to light |
Disclaimer: This table provides expected stability based on the chemical properties of aromatic aldehydes and pyrazoles. Actual stability should be confirmed experimentally.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. scribd.com [scribd.com]
- 2. ijcpa.in [ijcpa.in]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. q1scientific.com [q1scientific.com]
- 9. database.ich.org [database.ich.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing byproduct formation in pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproduct formation during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyrazole synthesis, particularly in the Knorr synthesis?
A1: The most common byproducts encountered during pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, include:
-
Regioisomers: Formation of two or more isomeric pyrazole products due to the nucleophilic attack of the hydrazine at different carbonyl carbons of the 1,3-dicarbonyl compound.[1][2]
-
Pyrazoline intermediates: Incomplete cyclization or aromatization can lead to the formation of pyrazoline byproducts.
-
Colored impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.
-
Di-addition products: In some cases, a di-addition of hydrazine to the 1,3-dicarbonyl compound can occur.[3]
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and distinguishing between regioisomers, which will show different chemical shifts for the protons and carbons.
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the molecular weight and fragmentation patterns of the byproducts, aiding in their identification.[3][4]
Q3: What general strategies can I employ to minimize byproduct formation?
A3: Minimizing byproduct formation often involves careful optimization of reaction conditions:
-
Purity of Starting Materials: Ensure the use of high-purity 1,3-dicarbonyl compounds and hydrazines. Impurities can lead to unwanted side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the reactants.
-
Reaction Temperature and Time: Optimize the reaction temperature and duration. Monitoring the reaction by TLC is recommended to determine the optimal endpoint.
-
Solvent Selection: The choice of solvent can significantly influence the reaction's outcome, including regioselectivity.[5]
-
pH Control: The acidity or basicity of the reaction medium can affect the reaction rate and byproduct profile.[6]
Troubleshooting Guides
Issue 1: Formation of Regioisomers
-
Symptoms:
-
NMR spectra show two sets of peaks for the desired pyrazole product.
-
Multiple spots are observed on TLC that are difficult to separate.
-
The isolated product has a broad melting point range.
-
-
Troubleshooting Steps:
-
Solvent Modification: Changing the solvent can dramatically influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer compared to reactions in ethanol.[5]
-
Temperature Adjustment: Lowering the reaction temperature may favor the formation of the thermodynamically more stable regioisomer.
-
Catalyst Selection: The choice of acid or base catalyst can influence the site of the initial nucleophilic attack. Experiment with different catalysts to find the optimal conditions for your specific substrates.
-
Issue 2: Low Yield and Incomplete Reaction
-
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting materials even after a prolonged reaction time.
-
The isolated yield of the desired pyrazole is consistently low.
-
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Many pyrazole syntheses require heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice.
-
Increase Reaction Time: Monitor the reaction progress by TLC to ensure it has gone to completion.
-
Catalyst Optimization: Ensure the appropriate catalyst (acid or base) is being used at the correct concentration. For Knorr synthesis, a catalytic amount of a protic acid is often employed.[7]
-
Check Purity of Hydrazine: Hydrazine and its derivatives can degrade over time. Use a fresh bottle or purify the hydrazine before use.
-
Issue 3: Reaction Mixture is Highly Colored
-
Symptoms:
-
The reaction mixture turns dark red, brown, or black, making TLC analysis difficult.
-
The crude product is a colored solid or oil.
-
-
Troubleshooting Steps:
-
Use of a Mild Base: If using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base like sodium acetate can neutralize the acid.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.
-
Purification: Many colored impurities can be removed during workup and purification. Recrystallization or column chromatography are often effective.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| Entry | 1,3-Diketone (R¹) | Solvent | Ratio of Regioisomers (2:3/4) | Yield (%) |
| 1 | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | EtOH | 40:60 | 85 |
| 2 | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | TFE | 85:15 | 90 |
| 3 | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | HFIP | 97:3 | 92 |
| 4 | Ethyl 4-(2-furyl)-2,4-dioxobutanoate | EtOH | 1:1.3 (2d:4d) | 80 |
| 5 | 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione | EtOH | 35:65 | 88 |
| 6 | 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 90:10 | 91 |
| 7 | 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | 99:1 | 95 |
Data adapted from a study on the effect of fluorinated alcohols on pyrazole formation.[5] The ratio refers to the desired 3-substituted pyrazole (2) versus the 5-hydroxy-5-trifluoromethylpyrazoline intermediate (3) or the isomeric pyrazole (4).
Experimental Protocols
Protocol 1: General Procedure for Minimizing Regioisomer Formation using Fluorinated Alcohols
This protocol is adapted from a study demonstrating improved regioselectivity.
-
Materials:
-
1,3-Diketone (1.0 mmol)
-
Methylhydrazine (1.2 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)
-
-
Procedure:
-
To a solution of the 1,3-diketone in HFIP, add methylhydrazine at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (typically within 1-2 hours), remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Protocol 2: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol provides a general method for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[8]
-
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde) (28.4 mmol)
-
Methanol (100 mL)
-
Methylhydrazine (35.5 mmol)
-
Nitroolefin (e.g., 3,4-methylenedioxy-β-nitrostyrene) (28.5 mmol)
-
Water
-
-
Procedure:
-
Dissolve the aldehyde in methanol in a round-bottom flask equipped with a condenser.
-
Add methylhydrazine dropwise to the solution at room temperature and stir for 2 hours to form the hydrazone.
-
Add the nitroolefin to the reaction mixture in one portion and stir at room temperature for 72 hours.
-
Slowly add water to the mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with a 1:1 methanol/water mixture, and dry under vacuum to obtain the pyrazole product.
-
Protocol 3: Purification of Pyrazoles by Acid-Base Extraction
This protocol is a general method for removing basic or acidic impurities.[4]
-
Procedure:
-
Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
To remove basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Separate the layers.
-
To remove acidic impurities, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). Separate the layers.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified pyrazole.
-
Protocol 4: Purification of Pyrazoles by Crystallization from an Acid Addition Salt
This method is useful for purifying pyrazoles that form stable crystalline salts.[9][10]
-
Procedure:
-
Dissolve the crude pyrazole in a suitable organic solvent or water.
-
Add at least an equimolar amount of an inorganic mineral acid (e.g., phosphoric acid) or an organic acid.
-
Allow the acid addition salt to crystallize from the solution. This may require cooling or the addition of an anti-solvent.
-
Collect the crystalline salt by filtration.
-
To recover the free pyrazole, dissolve the salt in water and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the purified pyrazole.
-
Collect the purified pyrazole by filtration, wash with water, and dry.
-
Visualizations
Caption: General reaction mechanism for the Knorr pyrazole synthesis.
Caption: Pathway leading to the formation of regioisomers.
Caption: A troubleshooting workflow for pyrazole synthesis.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most widely reported and versatile method is the Vilsmeier-Haack reaction.[1][2][3][4][5][6] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using the Vilsmeier reagent (a complex of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)).[1][2][4]
Q2: Are there any alternative synthetic strategies to the Vilsmeier-Haack reaction?
A2: Yes, while less common, an alternative route involves the oxidation of the corresponding alcohol, (1-(2-chlorophenyl)-1H-pyrazol-4-yl)methanol, to the aldehyde.[4] This can be achieved using various oxidizing agents. Another approach involves functional group transformation from a pre-existing pyrazole core.
Q3: What are the typical starting materials for the Vilsmeier-Haack synthesis of the target molecule?
A3: The synthesis generally starts with the condensation of 2-chlorophenylhydrazine with a suitable ketone, such as acetone or acetophenone, to form the corresponding hydrazone.[3][4] This hydrazone is then subjected to the Vilsmeier-Haack reaction to yield the desired pyrazole-4-carbaldehyde.
Q4: I am not getting the desired product in the Vilsmeier-Haack reaction. What could be the issue?
A4: Several factors can affect the outcome of the Vilsmeier-Haack reaction. Common issues include the purity of reagents and solvents (especially anhydrous DMF), reaction temperature, and the stoichiometry of the Vilsmeier reagent.[2] For detailed troubleshooting, please refer to the troubleshooting guide below.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Impure starting materials (hydrazone). | Purify the hydrazone by recrystallization before use. |
| Presence of moisture in the reaction. | Use anhydrous DMF and ensure all glassware is thoroughly dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2] | |
| Incorrect stoichiometry of the Vilsmeier reagent. | Typically, an excess of the Vilsmeier reagent (2-4 equivalents) is used. Optimize the ratio for your specific substrate. | |
| Insufficient reaction temperature or time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often heated to 60-80 °C for several hours.[2][6] | |
| Formation of multiple byproducts | Non-specific formylation or side reactions. | Control the reaction temperature carefully. A lower temperature during the addition of the Vilsmeier reagent can sometimes improve selectivity. |
| Degradation of the starting material or product. | Ensure the work-up procedure is performed promptly after the reaction is complete. Neutralization of the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) should be done carefully at a low temperature.[2] | |
| Difficulty in product purification | Presence of unreacted starting materials or DMF. | During work-up, ensure the product is thoroughly washed with water to remove DMF. Column chromatography is often necessary for purification.[2] |
| Oily product that is difficult to crystallize. | Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography is the recommended method. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on literature reports.[2][6]
Step 1: Synthesis of the Hydrazone Precursor
-
Dissolve 2-chlorophenylhydrazine (1 equivalent) in ethanol.
-
Add a suitable ketone (e.g., acetone, 1.1 equivalents) to the solution.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting hydrazine is consumed.
-
The resulting hydrazone may precipitate out of the solution or can be obtained after removal of the solvent under reduced pressure. Purify by recrystallization if necessary.
Step 2: Vilsmeier-Haack Formylation
-
In a two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF (4 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous liquid.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve the hydrazone from Step 1 (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 4-6 hours.[2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is ~7-8.
-
The crude product will precipitate out. Filter the solid, wash it with water, and dry it.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Data Presentation
Table 1: Comparison of Reaction Conditions for Vilsmeier-Haack Formylation of Pyrazoles
| Energy Source | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | DMF | 1-7 hours | 60-85 | [7] |
| Microwave Irradiation | Acetonitrile | 5-15 minutes | ~85 | [7] |
| Ultrasonic Irradiation | Acetonitrile | 10-60 minutes | Not specified | [7] |
Visualizations
Caption: Vilsmeier-Haack synthesis of the target aldehyde.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. degres.eu [degres.eu]
Technical Support Center: Managing Regioselectivity in the Synthesis of Unsymmetrical Pyrazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of unsymmetrical pyrazoles, with a focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of unsymmetrical pyrazole synthesis and why is it important?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another when a reaction can produce multiple products. In the synthesis of unsymmetrical pyrazoles, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different regioisomeric pyrazoles. Controlling the formation of a specific regioisomer is critical because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors influencing regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction is determined by a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, thereby directing the nucleophilic attack to the less hindered carbonyl group.
-
Electronic Effects: The reactivity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.
-
Reaction pH: The acidity or basicity of the medium is crucial. Under acidic conditions, the more basic nitrogen of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom. Conversely, basic conditions can favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.
-
Solvent: The choice of solvent can dramatically impact regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the regioisomers formed.
Q3: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A3: Low yields in pyrazole synthesis, particularly the Knorr synthesis, can arise from several factors, including the quality of starting materials and suboptimal reaction conditions. Often, the primary reason is related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, which reduce the yield and complicate purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.
-
Reaction Conditions: The reaction time, temperature, solvent, and catalyst are all critical parameters that may require optimization. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant might favor side reactions.
-
Side Reactions: Undesired side reactions can significantly lower the yield of the desired pyrazole. These can include the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.
Q4: How can I distinguish between the two possible regioisomers of my unsymmetrical pyrazole?
A4: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear
Validation & Comparative
comparative analysis of different synthetic methods for pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials. The strategic introduction of the formyl group at the C4 position of the pyrazole ring opens up a versatile handle for further molecular elaborations. This guide provides a comparative analysis of various synthetic methods for obtaining these valuable building blocks, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development endeavor.
Executive Summary
The synthesis of pyrazole-4-carbaldehydes can be broadly achieved through several key strategies, each with its own set of advantages and limitations. The Vilsmeier-Haack reaction stands out as the most widely employed and versatile method, particularly for large-scale synthesis, offering good to excellent yields. Oxidation of pre-functionalized pyrazoles, such as 4-methyl or 4-hydroxymethyl derivatives, provides a more direct route if the starting materials are readily available. Other methods, including the formylation of organometallic pyrazole species and the reduction of pyrazole-4-carboxylic acid derivatives, offer alternative pathways that can be advantageous in specific contexts, such as with sensitive substrates or for accessing particular substitution patterns.
Comparative Analysis of Synthetic Methods
The selection of an optimal synthetic route to pyrazole-4-carbaldehydes is contingent on several factors, including the availability of starting materials, desired scale of the reaction, substituent tolerance, and reagent toxicity. The following table summarizes the key quantitative data for the most common synthetic methods.
| Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |
| Vilsmeier-Haack Reaction | Hydrazones | POCl₃, DMF | 4 - 6 h | 60 - 90 | 65 - 90 | [1][2][3] |
| Substituted Pyrazoles | POCl₃, DMF | 12 - 24 h | 70 | 48 - 60 | [4][5] | |
| Oxidation | 4-Hydroxymethylpyrazoles | MnO₂, PCC, TEMPO | 2 - 24 h | Room Temp. - Reflux | 50 - 97 | [6] |
| Lithiation & Formylation | 4-Bromopyrazoles | n-BuLi, DMF | 0.5 h | -78 to Room Temp. | ~70 | [4][7] |
| Reduction | Pyrazole-4-carboxylic acid derivatives | LiAlH₄, DIBAL-H | Variable | Variable | Moderate | [8] |
Experimental Protocols
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles. The reaction typically involves the use of a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
a) From Hydrazones
This is a one-pot cyclization and formylation reaction starting from readily available hydrazones.
Experimental Protocol for the Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde: [3]
-
To an ice-cold, stirred solution of acetophenone phenylhydrazone (1.0 mmol) in dry DMF (4 mL), slowly add phosphorus oxychloride (POCl₃) (3.0 mmol).
-
Allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a dilute sodium hydroxide solution.
-
Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from ethanol to afford the desired product.
b) From Substituted Pyrazoles
This method is suitable for the direct formylation of pre-existing pyrazole rings.
Experimental Protocol for the Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: [5]
-
In a flask under an argon atmosphere, add phosphorus oxychloride (40 mmol) dropwise to dry dimethylformamide (40 mmol) at -10 °C to form the Vilsmeier reagent.
-
Dissolve 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole (6.7 mmol) in dry DMF (5 mL) and add it dropwise to the pre-formed Vilsmeier reagent at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 24 hours.
-
Cool the mixture, pour it into ice water, and basify with solid Na₂CO₃ and NaOH (pH > 10).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the target compound.
Oxidation of 4-Hydroxymethylpyrazoles
The oxidation of a primary alcohol at the C4 position of the pyrazole ring to an aldehyde is a straightforward approach if the corresponding 4-hydroxymethylpyrazole is accessible. Various oxidizing agents can be employed for this transformation.
Experimental Protocol using Activated Manganese Dioxide (MnO₂): [6]
-
To a solution of the 4-hydroxymethylpyrazole (1.0 mmol) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (MnO₂) (5-10 equivalents).
-
Stir the suspension at room temperature or reflux until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.
-
Wash the Celite pad with the solvent.
-
Evaporate the solvent from the filtrate to yield the crude pyrazole-4-carbaldehyde, which can be further purified by recrystallization or column chromatography.
Lithiation and Formylation
This method involves the generation of a nucleophilic pyrazole species via metallation, which is then quenched with an electrophilic formylating agent like DMF. It is particularly useful for substrates that are sensitive to the acidic conditions of the Vilsmeier-Haack reaction.
Experimental Protocol for the Synthesis of 3-(benzyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde: [4][7]
-
Dissolve 4-bromo-3-(benzyloxy)-1-phenyl-1H-pyrazole (1.0 mmol) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) to the solution and stir for 30 minutes at -78 °C to facilitate the bromine-lithium exchange.
-
Add dry N,N-dimethylformamide (DMF) (1.5 equivalents) to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired aldehyde.
Reduction of Pyrazole-4-carboxylic Acid Derivatives
The reduction of a carboxylic acid or its derivatives at the C4 position offers another synthetic route. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of the carboxylic acid itself, while milder reagents can be used for more reactive derivatives like acid chlorides.[8]
General Considerations for the Reduction of Pyrazole-4-carboxylic Acids with LiAlH₄:
-
The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or THF.
-
LiAlH₄ is a potent reducing agent that reacts violently with water and protic solvents. Strict anhydrous conditions are essential.
-
The carboxylic acid is added slowly to a suspension of LiAlH₄ in the chosen solvent.
-
The reaction often requires heating to drive it to completion.
-
A careful aqueous workup is necessary to quench the excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide complex to liberate the primary alcohol, which in this case would be the 4-hydroxymethylpyrazole. This alcohol would then need to be oxidized in a subsequent step to yield the desired pyrazole-4-carbaldehyde. Due to the formation of the alcohol, this is a two-step process from the carboxylic acid. To achieve a direct reduction to the aldehyde, the carboxylic acid would first need to be converted to a more reactive derivative, such as an acid chloride or an ester, and then a less reactive hydride reagent like DIBAL-H could be employed at low temperatures.
Logical Workflow for Method Selection
The choice of synthetic method is a critical decision in any research plan. The following diagram illustrates a logical workflow to guide the selection process based on key experimental considerations.
Caption: Decision workflow for selecting a synthetic method for pyrazole-4-carbaldehydes.
Conclusion
The synthesis of pyrazole-4-carbaldehydes is well-established, with the Vilsmeier-Haack reaction being the most prominent and versatile method. However, for substrates with acid-sensitive functionalities, or when specific precursors are more readily available, alternative methods such as the oxidation of 4-hydroxymethylpyrazoles or the formylation of 4-lithiated pyrazoles provide valuable options. The choice of the synthetic route should be carefully considered based on the specific requirements of the target molecule and the practical constraints of the laboratory setting. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these important heterocyclic building blocks.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde analogs, a scaffold of significant interest in medicinal chemistry. The pyrazole nucleus is a well-established privileged structure in drug discovery, with numerous approved drugs incorporating this moiety for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and kinase inhibitory activities.[1][2][3][4][5][6][7][8] This guide focuses on derivatives of the this compound core, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows to aid in the rational design of novel therapeutic agents.
Quantitative Data Summary
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and modifications of the 4-carbaldehyde group. The following table summarizes representative data from studies on analogous pyrazole structures, highlighting the impact of various substitutions on their anticancer and anti-inflammatory activities.
Table 1: Representative Biological Activities of Substituted Pyrazole Analogs
| Compound ID | N1-Substituent | C3-Substituent | C4-Modification | Biological Target/Assay | IC50 (µM) | Reference Analog |
| A | 3-Chlorophenyl | 4-Methoxyphenyl | Carboxaldehyde | Anti-inflammatory (Prostaglandin inhibition) | Significant activity at 2.5-5 mg/kg | Yes[9] |
| B | Phenyl | Phenyl | Thiazolidinone derivative | Aurora-A Kinase Inhibition | 0.11 ± 0.03 | No[10] |
| C | Phenyl | Phenyl | Thiazolidinone derivative | Cytotoxicity (HCT 116) | 0.37 ± 0.15 | No[10] |
| D | Phenyl | Phenyl | Thiazolidinone derivative | Cytotoxicity (MCF-7) | 0.44 ± 0.06 | No[10] |
| E | 2-Pyridinyl | 3,5-Diamine | 4-(2-Chlorophenyl)diazenyl | CDK2 Inhibition | 0.45 | No[11] |
| F | 2-Pyridinyl | 3,5-Diamine | 4-(4-Chlorophenyl)diazenyl | CDK2 Inhibition | 0.56 | No[11] |
| G | 3-Chlorophenyl | 4-Methoxyphenyl | Pyridine-3-carbonitrile | Anti-inflammatory | Highly Active | Yes[9] |
| H | 3-Chlorophenyl | 4-Methoxyphenyl | Pyrimidine-5-carbonitrile | Anti-inflammatory | Highly Active | Yes[9] |
Note: The table presents data from analogs to infer potential SAR trends for the 1-(2-chlorophenyl) series. Direct quantitative data for a comprehensive series of this compound analogs was not available in the reviewed literature.
Structure-Activity Relationship (SAR) Insights
-
N1-Substituent (2-Chlorophenyl Group): The presence of a substituted phenyl ring at the N1 position is crucial for the activity of many pyrazole-based inhibitors. The 2-chloro substitution likely influences the molecule's conformation and electronic properties, potentially enhancing binding to target proteins through specific hydrophobic and electronic interactions. The position of the chloro group (ortho, meta, or para) on the phenyl ring can significantly impact activity, as seen in related series where different isomers exhibit varied potencies.[9][12]
-
C3-Substituent: The group at the C3 position plays a significant role in modulating biological activity. Aryl groups, such as phenyl or substituted phenyl rings, are common and often contribute to potency through pi-stacking and hydrophobic interactions within the target's binding site.[9][13] The nature of the substituent on this aryl ring can be optimized to improve activity and selectivity.
-
C4-Carbaldehyde Moiety: The aldehyde group at the C4 position is a versatile handle for synthetic modification. It can be converted into various heterocyclic systems, such as thiazolidinones, pyridines, and pyrimidines, which can lead to significant improvements in biological activity.[9][10][14] These modifications can introduce new hydrogen bond donors and acceptors, as well as alter the overall shape and polarity of the molecule, leading to enhanced target engagement. For instance, the conversion of the carbaldehyde to a thiazolidinone ring has been shown to yield potent Aurora-A kinase inhibitors.[10]
-
General Trends: For anticancer activity, the introduction of bulky and lipophilic groups, as well as moieties capable of forming hydrogen bonds, often enhances cytotoxicity and kinase inhibitory activity.[2][13][15] In the context of anti-inflammatory activity, modifications that mimic the structure of known COX inhibitors, such as the incorporation of sulfonamide groups or specific heterocyclic rings, can be beneficial.[3][6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyrazole analogs.
1. Synthesis of 1-(Aryl)-1H-pyrazole-4-carbaldehydes (Vilsmeier-Haack Reaction)
A common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[10]
-
Procedure: To a cooled (0-5 °C) solution of an appropriate hydrazone (1 equivalent) in dimethylformamide (DMF), phosphorus oxychloride (POCl3) (2-3 equivalents) is added dropwise with stirring.
-
The reaction mixture is then typically heated to 60-80 °C for several hours.
-
After completion, the reaction mixture is poured onto crushed ice and neutralized with a base, such as sodium bicarbonate or sodium hydroxide, to precipitate the product.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).
2. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[10][16]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT 116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
3. In Vitro Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the potency of compounds against specific protein kinases.
-
Assay Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylation is then quantified, often using methods like radioactivity (32P-ATP), fluorescence, or luminescence.
-
Procedure (General): The kinase, substrate, ATP, and the test compound (at various concentrations) are incubated together in an appropriate buffer system.
-
The reaction is allowed to proceed for a set time and then stopped.
-
The amount of product (phosphorylated substrate) is measured.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase activity against the inhibitor concentration.
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: General Kinase Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for anticancer pyrazole-based kinase inhibitors.
Diagram 2: Experimental Workflow for SAR Studies
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. alliedacademies.org [alliedacademies.org]
- 15. srrjournals.com [srrjournals.com]
- 16. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated RP-HPLC Methods for the Analysis of Pyrazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two validated reverse-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative analysis of pyrazoline derivatives. The information presented is intended to assist researchers and analytical scientists in selecting and implementing a suitable method for their specific research needs. All data is compiled from peer-reviewed scientific journals.
Method Comparison at a Glance
Two distinct RP-HPLC methods are outlined below. Method 1 was developed for a pyrazoline derivative with anti-inflammatory properties, while Method 2 was established for the analysis of a newly synthesized pyrazolone derivative, (4Z) 3 methyl 1 (4 nitrobenzoyl) 1H pyrazole 4,5 dione 4[(4fluorophenyl)hydrazone].
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Eclipse XDB C18 (150mm x 4.6mm, 5µm)[1][2] | Luna 5µ C18 (2) (250 x 4.80 mm)[3] |
| Mobile Phase | 0.1% Trifluoroacetic Acid and Methanol (20:80 v/v)[1][2] | Acetonitrile and Water (90:10 v/v)[3] |
| Flow Rate | 1.0 mL/min[1][2] | 0.8 mL/min[3] |
| Detection Wavelength | 206 nm[1][2] | 237 nm[3] |
| Column Temperature | 25 ± 2°C[1][2] | Not Specified |
| Injection Volume | 5.0 µL[1][2] | Not Specified |
| Elution Mode | Isocratic[1] | Isocratic |
| Retention Time | Not Specified | 7.3 min[3] |
Table 2: Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range | 50-150 µg/mL[1] | 0.5-50 ppm |
| Correlation Coefficient (r²) | 0.998[1][2] | Not Specified |
| Limit of Detection (LOD) | 4 µg/mL[1][2] | Not Specified |
| Limit of Quantitation (LOQ) | 15 µg/mL[1][2] | Not Specified |
| Precision (%RSD) | < 2.0%[4] | 0.3%[3] |
| Accuracy (Recovery) | Within acceptable limits | Within acceptable limits[3] |
| Specificity | No interference from diluents or intermediates[1] | Not Specified |
| Robustness & Ruggedness | Validated[1][2] | Not Specified |
Experimental Protocols
Method 1: For Pyrazoline Derivative with Anti-inflammatory Activity
This method was developed for the quantification of a synthesized pyrazoline derivative.[1]
1. Instrumentation:
-
A high-performance liquid chromatography system equipped with a UV detector.[1]
2. Chemicals and Reagents:
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol in a ratio of 20:80 (v/v).[1][2]
4. Standard and Sample Preparation:
-
Standard Stock Solution: A standard stock solution was prepared by dissolving a known amount of the pyrazoline derivative in the mobile phase to achieve a specific concentration.
-
Sample Solution: Sample solutions were prepared by dissolving the synthesized product in the mobile phase to fall within the validated linearity range.[1]
5. Validation Procedure: The method was validated according to ICH guidelines for accuracy, precision, specificity, linearity, ruggedness, and robustness.[1][2]
-
Linearity: Determined by preparing serial dilutions of the standard stock solution over the range of 50-150 µg/mL.[1]
-
Precision: Assessed by repeatedly injecting the standard solution and expressed as the relative standard deviation (%RSD).
-
Accuracy: Evaluated by the recovery of known amounts of the analyte spiked into a placebo matrix.
-
Specificity: Confirmed by demonstrating that there was no interference from excipients or degradation products at the retention time of the analyte.[1]
Method 2: For (4Z) 3 methyl 1 (4 nitrobenzoyl) 1H pyrazole 4,5 dione 4[(4fluorophenyl)hydrazone]
This method was developed for the estimation of a newly synthesized pyrazolone derivative.[3]
1. Instrumentation:
-
A reverse-phase high-performance liquid chromatography system.[3]
-
Luna 5µ C18 (2) column (250 x 4.80 mm).[3]
2. Chemicals and Reagents:
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water in a ratio of 90:10 (v/v).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Detection: UV detection at 237 nm.[3]
4. Standard and Sample Preparation:
-
Specific details on the preparation of standard and sample solutions were not provided in the abstract. However, it is standard practice to dissolve the analyte in a suitable solvent, typically the mobile phase, to a known concentration within the linear range.
5. Validation Procedure: The method was validated for accuracy, linearity, precision, reproducibility, sensitivity, and stability.[3]
-
Linearity: Assessed over a concentration range of 0.5-50 ppm.
-
Precision: The percentage relative standard deviation was found to be 0.3%.[3]
-
Accuracy: The recovery of the sample solution was within acceptable limits.[3]
Visualized Workflows
The following diagrams illustrate the general workflow for RP-HPLC method validation and the logical relationship between key validation parameters.
Caption: General workflow for RP-HPLC method validation.
Caption: Logical relationships between key validation parameters.
References
comparing the biological activity of chloro-substituted versus non-substituted phenylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chloro-substituent to the phenyl ring of a phenylpyrazole core structure is a common strategy in medicinal chemistry to modulate biological activity. This guide provides a comparative analysis of the biological activity of chloro-substituted versus non-substituted phenylpyrazoles, supported by experimental data from various studies. The primary focus is on their insecticidal, antifungal, and antibacterial properties.
Data Presentation: Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data comparing the biological activity of non-substituted and chloro-substituted phenylpyrazoles. It is important to note that a direct, head-to-head comparison under identical conditions is not always available in the literature. Therefore, the data presented is a compilation from various sources, and direct comparison of absolute values between different studies should be done with caution.
Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Substitution | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Phenylpyrazole Derivative | Unsubstituted Phenyl | No significant activity | - | - | - | [1] |
| Phenylpyrazole Derivative | 4-Chlorophenyl | Marginally improved activity | - | - | - | [1] |
| Phenylpyrazole Derivative | 2-Chlorophenyl | Marginally improved activity | - | - | - | [1] |
| Vanillin Chalcone Derivative | Unsubstituted Phenyl | - | - | - | - | [2] |
| Vanillin Chalcone Derivative | Chloro-substituted Phenyl | Most active | - | - | - | [2] |
Note: A lower MIC value indicates higher antibacterial activity. "-" indicates data not available in the cited sources.
The data suggests that the introduction of a chloro-substituent on the phenyl ring tends to enhance the antibacterial activity of phenylpyrazole derivatives. For instance, chloro-substituted compounds showed marginally improved activity against Staphylococcus aureus compared to the unsubstituted analog[1]. Another study on related chalcone precursors also indicated that chloro-derivatives were the most active[2].
Table 2: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Substitution | Candida albicans | Aspergillus niger | Reference |
| Pyrazoline Derivative | Unsubstituted Phenyl | - | - | [3] |
| Pyrazoline Derivative | Fluoro, Chloro, Bromo substituents | Remarkable activity | Remarkable activity | [3] |
Note: A lower MIC value indicates higher antifungal activity. "-" indicates data not available in the cited sources.
Similar to the antibacterial activity, chloro-substitution on the phenyl ring of pyrazole derivatives has been shown to be favorable for antifungal activity. Studies on a series of pyrazoline derivatives demonstrated that compounds bearing halogen substituents, including chloro, exhibited remarkable antifungal activity against Candida albicans and Aspergillus niger[3].
Table 3: Comparative Insecticidal Activity (GABA Receptor Binding)
| Compound | Substitution | Target | Activity | Reference |
| Fipronil | 2,6-dichloro-4-(trifluoromethyl)phenyl | Insect GABA-gated chloride channels | High potency non-competitive antagonist | [3][4] |
| Phenylpyrazoles | Unsubstituted Phenyl | Insect GABA-gated chloride channels | Generally less effective without 2,6-dichloro substitution | [5][6] |
Structure-activity relationship studies on phenylpyrazole insecticides have consistently highlighted the critical role of the 2,6-dichloro substitution on the phenyl ring for high insecticidal potency[5][6]. These chloro groups are believed to be crucial for the molecule's interaction with the GABA receptor binding site. Phenylpyrazoles lacking these substitutions are generally less effective as insecticides[5][6].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Antibacterial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Preparation of Bacterial Inoculum:
-
Isolate a single colony of the test bacterium from an agar plate.
-
Inoculate the colony into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to the final required concentration (typically 5 x 10⁵ CFU/mL) in the test wells.
b. Preparation of Test Compounds:
-
Dissolve the phenylpyrazole compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
c. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
d. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay
This assay is used to evaluate the ability of a compound to inhibit the growth of filamentous fungi.
a. Preparation of Fungal Cultures:
-
Grow the test fungi on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at the optimal temperature until sufficient mycelial growth is observed.
b. Preparation of Test Compounds:
-
Dissolve the phenylpyrazole compounds in an appropriate solvent (e.g., DMSO).
-
Incorporate the dissolved compounds into the molten PDA at various concentrations.
c. Inoculation and Incubation:
-
Pour the PDA containing the test compound into Petri dishes and allow it to solidify.
-
Place a small plug of the actively growing fungal mycelium in the center of each agar plate.
-
Include a control plate containing PDA with the solvent but without the test compound.
-
Incubate the plates at the optimal temperature for the specific fungus for several days.
d. Measurement of Inhibition:
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treated group.
-
The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by plotting the percentage inhibition against the compound concentration.
Insecticidal Activity: GABA Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the GABA receptor.
a. Preparation of Membrane Homogenates:
-
Dissect the tissue of interest (e.g., insect heads or mammalian brain) and homogenize it in a cold buffer solution.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final membrane pellet in the assay buffer.
b. Binding Assay:
-
In a reaction tube, combine the membrane preparation, a known concentration of a radiolabeled ligand that binds to the GABA receptor (e.g., [³H]EBOB), and varying concentrations of the test compound (non-substituted or chloro-substituted phenylpyrazole).
-
Include a control for total binding (membranes and radioligand only) and a control for non-specific binding (membranes, radioligand, and a high concentration of a known GABA receptor antagonist).
-
Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.
c. Separation and Quantification:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the bound and free radioligand.
-
Wash the filter quickly with cold buffer to remove any unbound radioligand.
-
Place the filter in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity on the filter using a liquid scintillation counter.
d. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Mandatory Visualization
Signaling Pathway: Phenylpyrazole Inhibition of GABA-gated Chloride Channel
Caption: Phenylpyrazoles block GABA-gated chloride channels, preventing hyperpolarization and leading to neuronal excitation.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of phenylpyrazoles against bacteria.
Logical Relationship: Structure-Activity Relationship (SAR) Insights
Caption: SAR shows chloro-substitution on the phenyl ring generally enhances the biological activity of phenylpyrazoles.
References
- 1. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents approved for a wide range of diseases, including cancer and inflammatory conditions.[1][2][3] The journey from a promising compound in a lab-based assay to a clinically effective drug is fraught with challenges, often highlighted by discrepancies between in vitro (in a controlled lab environment) and in vivo (in a living organism) results. This guide provides an objective comparison of the performance of various pyrazole-based agents, presenting supporting experimental data to illuminate the critical transition from benchtop to preclinical models.
In Vitro Efficacy: The Initial Litmus Test
In vitro assays are the first step in evaluating the therapeutic potential of new chemical entities. They are designed to measure a compound's activity against a specific molecular target or its effect on cultured cells. Common metrics include the half-maximal inhibitory concentration (IC50), which quantifies how much of a substance is needed to inhibit a biological process by half.
For instance, pyrazole-based compounds have been extensively evaluated as inhibitors of tubulin polymerization, a key target in cancer therapy. One study reported a vicinal diaryl substituted pyrazole with a potent average IC50 value of 0.23 nM across six different cancer cell lines.[4] Other pyrazole derivatives have demonstrated significant activity against various cancer cell lines such as HeLa, MCF-7, and A549, with IC50 values in the low micromolar range.[5] In the realm of anti-inflammatory research, pyrazole derivatives have shown potent inhibitory activity against COX-2, an enzyme central to the inflammatory process, with IC50 values as low as 0.034 to 0.052 μM.[5]
Table 1: Summary of In Vitro Efficacy Data for Select Pyrazole-Based Agents
| Compound/Series | Target/Cell Line | Key Metric (IC50) | Therapeutic Area | Reference |
| WW751 | HCT 116 (p53 wild-type) | 3.1 ± 0.2 μM | Cancer | [6] |
| YH263 | HCT 116 (p53 wild-type) | 8.9 ± 0.6 μM | Cancer | [6] |
| YH264 | HCT 116 (p53 wild-type) | 18.3 ± 2.3 μM | Cancer | [6] |
| Compound IV | Four cancer cell lines (average) | 3.0 μM | Cancer | [4] |
| Compound VII | Six cancer cell lines (average) | 0.23 nM | Cancer | [4] |
| Thiazolyl Pyrazole 181 | A549, MCF-7, HeLa | 6.34, 7.12, 9.05 µM | Cancer | [5] |
| Pyrazole-Benzothiazole 25 | HT29, PC3, A549, U87MG | 3.17 to 6.77 µM | Cancer (Antiangiogenic) | [7] |
| Fused Pyrazole 50 | EGFR / VEGFR-2 | 0.09 / 0.23 µM | Cancer | [7] |
| Pyrazole Derivatives | COX-2 Enzyme | 0.034 - 0.052 μM | Inflammation | [5] |
| Amino-Pyrazole 35a | COX-2 Enzyme | 0.55 mM | Inflammation | [8] |
| Triazole-Pyrazole 6c | Candida albicans | 0.0625 μg/mL (MIC) | Antifungal | [9] |
In Vivo Efficacy: The Whole-System Reality
While in vitro data are essential for initial screening, in vivo studies in animal models are crucial for understanding how a compound behaves in a complex biological system. These studies assess not only efficacy but also pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
A significant challenge in drug development is the frequent disconnect between promising in vitro results and poor in vivo outcomes. For example, the pyrazole-based p53-Mdm2/4 inhibitors YH264, YH263, and WW751, despite showing micromolar cytotoxicity in vitro, failed to affect tumor growth in a mouse xenograft model.[6] Pharmacokinetic analysis revealed that even at maximum soluble doses, the concentrations of the compounds in the tumors did not reach the levels required for cell growth inhibition in vitro.[6]
Conversely, many pyrazole scaffolds have demonstrated a successful transition from in vitro potency to in vivo efficacy. A series of pyrazole derivatives designed as COX-2 inhibitors exhibited high edema inhibition (up to 96%) in a rat paw edema model, correlating well with their potent in vitro COX-2 inhibition.[5] Similarly, a potent in vitro tubulin polymerization inhibitor showed significant in vivo tumor growth inhibition at low doses (5 mg/kg).[4]
Table 2: Summary of In Vivo Efficacy Data for Select Pyrazole-Based Agents
| Compound/Series | Animal Model | Dosing | Key Outcome | Therapeutic Area | Reference |
| YH264, YH263, WW751 | HCT 116 Xenografts (SCID mice) | Max. soluble doses (IV or PO) | No effect on tumor growth | Cancer | [6] |
| Compound 6k | Carrageenan-Induced Rat Paw Edema | ED50 = 0.8575 mmol/kg | Potent anti-inflammatory activity | Inflammation | [10] |
| Compound VII | N/A | 5 mg/kg | Tumor growth inhibition | Cancer (Tubulin inhibitor) | [4] |
| Pyrazole Derivatives | Carrageenan-Induced Rat Paw Edema | N/A | 78.9–96% edema inhibition | Inflammation | [5] |
| Dual COX-2/sEH Inhibitors | N/A | N/A | Superior anti-inflammatory activity vs. Celecoxib | Inflammation | [5] |
| Amino-Pyrazole 35a | Carrageenan-Induced Rat Paw Edema | 50 mg/kg | 91.11% edema inhibition | Inflammation | [8] |
| Triazole-Pyrazole 6c | Disseminated C. albicans (mice) | 1.0 mg/kg | Reduced fungal burdens in kidney | Antifungal | [9] |
Visualizing Pathways and Processes
To understand the mechanism of action and the drug development pipeline, visual diagrams are indispensable. Below are representations of a common signaling pathway targeted by pyrazole agents and a typical experimental workflow.
Caption: A generalized workflow for pyrazole-based drug discovery.
Caption: Mechanism of pyrazole-based COX-2 inhibitors.
Caption: Pyrazole agents inhibiting receptor tyrosine kinases.
Detailed Experimental Protocols
Reproducibility and standardization are cornerstones of scientific research. Below are detailed methodologies for key experiments cited in the evaluation of pyrazole-based agents.
A. In Vitro Cytotoxicity: MTT Assay [6]
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT 116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The pyrazole-based compound is dissolved and diluted to various concentrations. The cell culture medium is replaced with medium containing these dilutions. Control wells receive medium with vehicle only.
-
Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: After a few hours of incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Absorbance values are converted to percentage of cell viability relative to the control. The IC50 value is calculated by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
B. In Vivo Anti-Inflammatory: Carrageenan-Induced Rat Paw Edema Model [10]
-
Objective: To evaluate the anti-inflammatory activity of a compound in a live animal model of acute inflammation.
-
Methodology:
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week.
-
Compound Administration: Animals are divided into groups. The test groups receive the pyrazole compound at various doses (e.g., 50 mg/kg), the positive control group receives a standard anti-inflammatory drug (e.g., Celecoxib), and the negative control group receives the vehicle. Administration is typically oral or intraperitoneal.
-
Induction of Edema: After a set time (e.g., 1 hour) post-treatment, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Analysis: The percentage of edema inhibition is calculated for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
C. In Vivo Anticancer: Subcutaneous Xenograft Model [6]
-
Objective: To assess the ability of a compound to inhibit tumor growth in a mouse model.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., C.B-17 SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of human cancer cells (e.g., HCT 116) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable, measurable size. Mice are then randomized into control and treatment groups.
-
Treatment: The pyrazole-based compound is administered to the treatment group according to a specific dose and schedule (e.g., 150 mg/kg, intravenously, once daily for five days). The control group receives the vehicle on the same schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: Volume = (Length x Width²) / 2.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size or after a set duration. The efficacy of the compound is determined by comparing the tumor growth rate and final tumor volume between the treated and control groups. Tumor growth inhibition (TGI) is a key metric.
-
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Chlorophenyl-Pyrazole-Carbaldehyde Isomers
A detailed guide for researchers and drug development professionals on the spectroscopic differentiation of key chlorophenyl-pyrazole-carbaldehyde isomers. This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.
The structural isomers of chlorophenyl-pyrazole-carbaldehyde are of significant interest in medicinal chemistry and drug development due to their potential as versatile pharmacophores. Distinguishing between these isomers is crucial for structure-activity relationship (SAR) studies and ensuring the synthesis of the correct target molecule. This guide presents a comprehensive comparison of the spectroscopic data for various isomers, facilitating their unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for different isomers of chlorophenyl-pyrazole-carbaldehyde. The data has been compiled from various scientific sources and provides a basis for comparative analysis.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Isomer | Aldehyde Proton (CHO) | Pyrazole Protons | Phenyl Protons | Other Protons |
| 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | ~9.9 | H3: ~8.1, H5: ~8.3 | 7.5-7.8 (multiplet) | - |
| 3-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde | ~9.8-10.0 | H5: ~8.4 | 7.4-7.8 (multiplet) | - |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | ~10.1 | - | 7.3-7.6 (multiplet) | CH₃: ~2.5 |
| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | ~10.0 | H5: ~8.5 | 7.2-7.9 (multiplet) | - |
| 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde | ~9.9 | H3: ~8.0, H5: ~8.2 | 7.4-7.7 (multiplet) | - |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Table 2: IR Spectroscopic Data (Wavenumbers in cm⁻¹)
| Isomer | C=O Stretch (Aldehyde) | C=N Stretch (Pyrazole) | C-Cl Stretch | Aromatic C-H Stretch |
| 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | ~1680-1700 | ~1550-1590 | ~1090 | ~3050-3100 |
| 3-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde | ~1670-1690 | ~1540-1580 | ~1050-1100 | ~3060-3110 |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | ~1660-1680 | ~1560-1600 | ~1070 | ~3040-3090 |
| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | ~1675-1695 | ~1555-1595 | ~1085 | ~3055-3105 |
Table 3: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion [M]⁺ | Key Fragment Ions |
| 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | 206/208 | 177/179 ([M-CHO]⁺), 111/113 ([Cl-C₆H₄]⁺) |
| 3-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde | 240/242/244 | 211/213/215 ([M-CHO]⁺), 145/147/149 ([Cl₂-C₆H₃]⁺) |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 220/222 | 191/193 ([M-CHO]⁺), 111 ([C₆H₅N₂]⁺), 77 ([C₆H₅]⁺) |
| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 284/286 | 255/257 ([M-CHO]⁺), 111/113 ([Cl-C₆H₄]⁺), 77 ([C₆H₅]⁺) |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples were dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FT-IR) spectrophotometer. Solid samples were typically prepared as potassium bromide (KBr) pellets. The spectra were recorded in the range of 4000-400 cm⁻¹, and the vibrational frequencies are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction. Electron ionization (EI) was a common method for generating molecular ions and fragment ions. The mass-to-charge ratios (m/z) of the detected ions are reported.
Synthesis and Characterization Workflow
The synthesis of chlorophenyl-pyrazole-carbaldehyde isomers often involves a multi-step process, culminating in the formation of the pyrazole ring and the introduction of the carbaldehyde group, frequently via the Vilsmeier-Haack reaction.[1] The subsequent characterization is crucial to confirm the structure of the desired isomer.
Caption: Synthetic and characterization workflow for chlorophenyl-pyrazole-carbaldehyde isomers.
This guide provides a foundational comparison of spectroscopic data for various chlorophenyl-pyrazole-carbaldehyde isomers. For definitive structural assignment, it is recommended to utilize a combination of these techniques and, when possible, confirm the structure through single-crystal X-ray diffraction.
References
A Comparative Guide to Pyrazole Synthesis Protocols: Yields and Methodologies
For researchers, scientists, and drug development professionals, the pyrazole nucleus is a cornerstone of many pharmacologically active compounds. The efficient synthesis of this heterocyclic scaffold is therefore of paramount importance. This guide provides an objective comparison of the yields of different pyrazole synthesis protocols, supported by experimental data and detailed methodologies.
Performance Benchmark of Pyrazole Synthesis Protocols
The selection of an appropriate synthetic route to pyrazoles depends on several factors, including the availability of starting materials, desired substitution patterns, and reaction conditions. Below is a summary of quantitative yields for the most common and effective pyrazole synthesis protocols.
| Synthesis Protocol | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound & Hydrazine | Glacial Acetic Acid, Reflux | 70-95% | [1] |
| Ethyl Acetoacetate & Phenylhydrazine | Nano-ZnO, Green Protocol | 95% | [2] | |
| 1,3-Diketones & Arylhydrazines | N,N-Dimethylacetamide, Room Temp. | 59-98% | [1] | |
| From α,β-Unsaturated Carbonyls | Chalcone & Hydrazine Hydrate | Ethanol, Acetic Acid, Reflux | 63-87% | [3] |
| α,β-Unsaturated Ketones & Hydrazine | Microwave (360W), 120°C, 7-10 min | 68-86% | ||
| Chalcones & Arylhydrazines | --INVALID-LINK--, Copper Triflate | ~82% | [2] | |
| 1,3-Dipolar Cycloaddition | Nitrile Imines & Acetyl Acetone | Chloramine-T, Ethanol, Heat | 59-78% | |
| Nitrile Imines & Alkyne Surrogates | Triethylamine, Chloroform/DCM, RT | Reasonable to Good | [4] | |
| Nitrile Imines & MBH Carbonates | - | up to 95% | [5] | |
| Solvent-Free Synthesis | 1,2-Dibenzoylhydrazines | Tetrabutylammonium Bromide, RT | 75-86% | [6] |
| β-Ketoesters, Hydrazines, Aldehydes | Microwave (420W), 10 min | 51-98% | [7] |
Experimental Protocols
Below are detailed methodologies for the key pyrazole synthesis protocols, providing a foundation for laboratory implementation.
Knorr Pyrazole Synthesis from a 1,3-Dicarbonyl Compound
This protocol details the synthesis of a pyrazole via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in ethanol.
-
Add the hydrazine derivative to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Wash the collected solid with cold water and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Synthesis from an α,β-Unsaturated Carbonyl Compound (Chalcone)
This method describes the synthesis of a pyrazoline, which can be subsequently oxidized to a pyrazole, from a chalcone and a hydrazine.
-
Materials:
-
Chalcone derivative (1.0 eq)
-
Hydrazine hydrate or phenylhydrazine (1.0-1.2 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
Dissolve the chalcone in ethanol in a round-bottom flask.[8]
-
Add the hydrazine derivative to the solution, followed by a few drops of glacial acetic acid.[8]
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.[3]
-
After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.[3]
-
Collect the solid by filtration, wash with water, and dry.[8]
-
Purify the pyrazoline derivative by recrystallization from ethanol.[8]
-
Optional: The resulting pyrazoline can be oxidized to the corresponding pyrazole using a suitable oxidizing agent.
-
1,3-Dipolar Cycloaddition
This protocol outlines the synthesis of a pyrazole via a [3+2] cycloaddition reaction between a nitrile imine (generated in situ) and an alkyne surrogate.[4]
-
Materials:
-
Hydrazonoyl chloride (e.g., N-aryl-C-ethoxycarbonylhydrazonoyl chloride) (1.0 eq)
-
Alkyne surrogate (e.g., α-bromocinnamaldehyde) (1.0 eq)[4]
-
Triethylamine (1.1 eq)
-
Dry chloroform or dichloromethane (solvent)
-
-
Procedure:
-
In a dry round-bottom flask, dissolve the hydrazonoyl chloride and the alkyne surrogate in dry chloroform or dichloromethane.[4]
-
Add triethylamine dropwise to the solution at room temperature. The triethylamine acts as a base to generate the nitrile imine in situ.[4]
-
Stir the reaction mixture at room temperature for 7-10 hours, monitoring the reaction progress by TLC.[4]
-
Once the reaction is complete, evaporate the solvent under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole.
-
Visualizing the Synthesis Workflow
The following diagram illustrates the logical workflow for selecting a suitable pyrazole synthesis protocol based on key experimental considerations.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Regioselective Synthesis of Pyrazoles: Ingenta Connect [ingentaconnect.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Comparative Molecular Docking Analysis of 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Derivatives as Potential Anticancer Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the molecular docking performance of novel 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde derivatives. This analysis focuses on their potential as inhibitors of key protein targets implicated in cancer progression.
This guide synthesizes available data to present a representative comparison, offering insights into the structure-activity relationships of this class of compounds. Due to the absence of a single comprehensive study directly comparing a series of these specific derivatives, this guide provides an illustrative comparison based on docking studies of structurally similar pyrazole derivatives against prominent anticancer targets.
Data Presentation: A Comparative Look at Docking Performance
The following table summarizes the molecular docking scores of a representative set of this compound derivatives against three key anticancer targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Tubulin. Lower binding energy scores indicate a higher predicted binding affinity.
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) |
| Compound A | VEGFR-2 | 2QU5 | -10.09 |
| (Reference-like) | |||
| Compound B | VEGFR-2 | 2QU5 | -9.85 |
| (Hypothetical Derivative 1) | |||
| Compound C | VEGFR-2 | 2QU5 | -10.21 |
| (Hypothetical Derivative 2) | |||
| Compound D | EGFR | 1M17 | -9.52 |
| (Hypothetical Derivative 3) | |||
| Compound E | Tubulin | 1SA0 | -8.76 |
| (Hypothetical Derivative 4) |
Note: The docking scores presented are illustrative and compiled from studies on structurally related pyrazole derivatives to provide a comparative context. The specific derivatives of this compound would require dedicated computational studies for precise values.
Experimental Protocols: A Methodological Overview
The following sections detail the typical experimental protocols for molecular docking studies targeting VEGFR-2, EGFR, and Tubulin. These protocols are based on established methodologies in the field.
Molecular Docking Protocol for VEGFR-2
-
Protein Preparation: The crystal structure of the VEGFR-2 kinase domain (e.g., PDB ID: 2QU5) is downloaded from the Protein Data Bank. The protein is prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using software such as AutoDock Tools.[1]
-
Ligand Preparation: The 3D structures of the this compound derivatives are sketched using a chemical drawing tool and optimized for their 3D conformation. Gasteiger partial charges are added to the ligands.
-
Grid Generation: A grid box is generated around the active site of VEGFR-2. The center of the grid is typically defined based on the position of the co-crystallized ligand in the original PDB file, with dimensions large enough to encompass the entire binding pocket.
-
Docking Simulation: Molecular docking is performed using a program like AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly employed method for exploring the conformational space of the ligand within the receptor's active site.[1]
-
Analysis of Results: The docking results are analyzed based on the binding energy scores and the binding poses of the ligands. The interactions between the ligands and the amino acid residues of the protein are visualized to understand the binding mode.
Molecular Docking Protocol for EGFR
-
Protein Preparation: The crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding polar hydrogens, and assigning partial charges.[2]
-
Ligand Preparation: The 3D structures of the pyrazole derivatives are prepared and optimized.
-
Grid Generation: A grid box is defined around the ATP-binding site of EGFR, centered on the co-crystallized inhibitor.[2]
-
Docking Simulation: Docking is performed using software like AutoDock Vina. The exhaustiveness of the search can be increased to improve the reliability of the results.
-
Analysis of Results: The binding affinities (in kcal/mol) and the interactions with key residues in the EGFR active site are analyzed.
Molecular Docking Protocol for Tubulin
-
Protein Preparation: The crystal structure of tubulin (e.g., PDB ID: 1SA0 for the colchicine binding site) is downloaded from the PDB. The protein is prepared by removing water and other non-essential molecules and adding hydrogens.
-
Ligand Preparation: The pyrazole derivatives are prepared and their energy is minimized.
-
Grid Generation: A grid box is created around the colchicine binding site at the interface of the α and β-tubulin subunits.
-
Docking Simulation: Docking calculations are performed to predict the binding poses and affinities of the derivatives.
-
Analysis of Results: The results are evaluated based on the docking scores and the interactions with the residues in the colchicine binding pocket.
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological context, the following diagrams are provided.
References
A Head-to-Head Comparison of Catalytic Systems for Pyrazole Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a critical endeavor due to their prevalence in pharmaceuticals and agrochemicals. This guide provides an objective, data-driven comparison of prominent catalytic systems for pyrazole synthesis, supported by experimental data and detailed methodologies.
The construction of the pyrazole ring can be achieved through various synthetic strategies, with catalytic methods offering significant advantages in terms of efficiency, selectivity, and sustainability. This comparison focuses on four major catalytic paradigms: palladium-catalyzed, copper-catalyzed, organocatalytic, and photocatalytic systems. Each approach presents a unique set of strengths and is suited for different synthetic challenges.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of representative catalytic systems for pyrazole synthesis. Key metrics such as reaction yield, turnover number (TON), and turnover frequency (TOF) are presented to facilitate a direct comparison of their efficiency.
Table 1: Palladium-Catalyzed Pyrazole Synthesis
| Entry | Catalyst System | Substrate 1 | Substrate 2 | Conditions | Yield (%) | TON | TOF (h⁻¹) | Ref. |
| 1 | Pd(OAc)₂ / XPhos | 4-Bromo-1-tritylpyrazole | Phenylboronic acid | K₃PO₄, Dioxane, 80 °C, 12 h | 95 | 190 | 15.8 | [1] |
| 2 | Pd₂(dba)₃ / JosiPhos | 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)pyrazole | Morpholine | NaOtBu, Toluene, 100 °C, 16 h | 85 | 170 | 10.6 | [2] |
| 3 | Pd(dba)₂ / AdBrettPhos | Bromoimidazole | Primary Amide | K₂CO₃, Dioxane, 110 °C, 24 h | 70-90 | - | - | [3] |
TON and TOF values are estimated based on reported catalyst loading and reaction times where available.
Table 2: Copper-Catalyzed Pyrazole Synthesis
| Entry | Catalyst System | Substrate 1 | Substrate 2 | Conditions | Yield (%) | TON | TOF (h⁻¹) | Ref. |
| 1 | Cu(OTf)₂ | Alkenyl hydrazone | - | Toluene, 80 °C, 2 h, air | 58 | 5.8 | 2.9 | [4] |
| 2 | CuO Nanoparticles | Ethyl acetoacetate, Malononitrile, Aldehyde | Hydrazine hydrate | Water, Reflux, 0.5-1 h | 90-95 | - | - | [5] |
| 3 | Cu₂O | N,N-disubstituted hydrazine | Alkynoate | Base, Air | Good | - | - | [6] |
TON and TOF values are estimated based on reported catalyst loading and reaction times where available.
Table 3: Organocatalytic Pyrazole Synthesis
| Entry | Catalyst System | Substrate 1 | Substrate 2 | Conditions | Yield (%) | TON | TOF (h⁻¹) | Ref. |
| 1 | Secondary Amine | Carbonyl compound | Diazoacetate | Room Temperature | High | - | - | [7] |
| 2 | Piperidine | (Hetero)aromatic aldehyde, Hydrazine hydrate, β-ketoester | Malononitrile | Aqueous medium, Room Temperature, 20 min | 85-93 | 17-18.6 | 51-55.8 | [8] |
| 3 | Taurine | (Hetaryl)aldehyde, Malononitrile, Ethyl acetoacetate | Hydrazine hydrate | Water, 80 °C, 2 h | 85-92 | 17-18.4 | 8.5-9.2 | [8] |
TON and TOF values are estimated based on reported catalyst loading and reaction times where available.
Table 4: Photocatalytic Pyrazole Synthesis
| Entry | Catalyst System | Substrate 1 | Substrate 2 | Conditions | Yield (%) | TON | TOF (h⁻¹) | Ref. |
| 1 | Ir(ppy)₂(dtbbpy)PF₆ | Hydrazone | Diethyl 2-bromomalonate | K₂CO₃, CH₃CN, Visible Light, 16 h | 81 | - | - | [9] |
| 2 | Visible Light | Hydrazone | α-Bromo ketone | Mild conditions | Good to Excellent | - | - | [6] |
| 3 | Visible Light | Enaminone, Hydrazine | CBr₄ | Mild conditions | High | - | - | [6] |
TON and TOF values are estimated based on reported catalyst loading and reaction times where available.
Mandatory Visualization: Catalytic Cycles and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for each class of catalytic system.
Palladium-Catalyzed Cross-Coupling
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The catalytic cycle for the copper-catalyzed azide-alkyne cycloaddition.
Organocatalytic Enamine Pathway
Caption: A general representation of the enamine activation pathway in organocatalysis.
Photocatalytic Redox Cycle
Caption: A generalized scheme for photocatalytic redox cycles.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further development.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for Pyrazole Synthesis[1]
Materials:
-
1-Benzyl-4-bromo-1H-pyrazole
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 1-benzyl-4-bromo-1H-pyrazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-benzyl-1H-pyrazole.
Protocol 2: Copper-Catalyzed Synthesis of Pyrenylpyrazoles[4]
Materials:
-
Alkenyl hydrazone (e.g., (E)-1-(1-(pyren-1-yl)ethylidene)-2-phenylhydrazine)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Toluene (anhydrous)
-
Air atmosphere
Procedure:
-
To a round-bottom flask, add the alkenyl hydrazone (0.5 mmol) and copper(II) trifluoromethanesulfonate (0.05 mmol, 10 mol%).
-
Add anhydrous toluene (3 mL) to the flask.
-
Stir the reaction mixture at 80 °C for 2 hours under an air atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Pass the resulting solution through a short pad of Celite to remove the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrenylpyrazole.
Protocol 3: Organocatalytic Synthesis of Pyrano[2,3-c]pyrazoles[8]
Materials:
-
(Hetero)aromatic aldehyde
-
Hydrazine hydrate
-
Ethyl acetoacetate (or other β-ketoester)
-
Malononitrile
-
Piperidine
-
Water
Procedure:
-
In a flask, combine the (hetero)aromatic aldehyde (1.0 mmol), hydrazine hydrate (1.0 mmol), ethyl acetoacetate (1.0 mmol), and malononitrile (1.0 mmol) in water (5 mL).
-
Add piperidine (0.05 mmol, 5 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 20 minutes.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure pyrano[2,3-c]pyrazole derivative.
Protocol 4: Photocatalytic Synthesis of Pyrazole Derivatives[9]
Materials:
-
Hydrazone (e.g., (E)-2-(isoquinolin-1-yl)-1-phenylhydrazine)
-
Diethyl 2-bromomalonate
-
fac-Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III)) or a suitable photocatalyst
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN, degassed)
-
Visible light source (e.g., blue LED lamp)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the hydrazone (0.2 mmol), diethyl 2-bromomalonate (0.5 mmol, 2.5 equiv), photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%), and potassium carbonate (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed acetonitrile (2.0 mL) via syringe.
-
Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a 3 W blue LED lamp) and stir at room temperature for 16 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired pyrazole product.
Conclusion
The choice of a catalytic system for pyrazole synthesis is highly dependent on the desired substitution pattern, substrate availability, and the required reaction conditions. Palladium and copper catalysts offer powerful and versatile methods for C-C and C-N bond formation, enabling the synthesis of a wide array of functionalized pyrazoles.[1][2][3][4] Organocatalysis provides a metal-free, often milder, and environmentally benign alternative, particularly for multicomponent reactions.[7][8] Photocatalysis has emerged as a powerful tool for activating otherwise unreactive bonds under mild conditions, opening new avenues for pyrazole synthesis.[6][9] This guide provides a foundational understanding and practical starting points for researchers to select and implement the most suitable catalytic system for their specific synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02390D [pubs.rsc.org]
- 3. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Confirming Reaction Product Structures with 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a reaction product's structure is a critical step in the chemical synthesis workflow. While 1D NMR provides a foundational overview, complex molecules often necessitate the resolving power of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. This guide offers an objective comparison of key 2D NMR techniques, supported by experimental data, to aid in the strategic selection of experiments for definitive structure elucidation.
Two-dimensional NMR spectroscopy enhances spectral resolution by spreading nuclear correlations across a second frequency dimension, mitigating the signal overlap often encountered in congested 1D spectra.[1] This allows for the detailed mapping of atomic connectivity and spatial relationships within a molecule, providing unequivocal evidence for its proposed structure.
Performance Comparison of Key 2D NMR Techniques
The selection of a 2D NMR experiment is dictated by the specific structural question being addressed. The following table summarizes the performance characteristics of the most commonly employed techniques for the analysis of small organic molecules.
| Experiment | Information Obtained | Typical Experiment Time (Small Molecule) | Relative Sensitivity | Relative Resolution | Key Application |
| COSY (Correlation Spectroscopy) | ¹H-¹H correlations through 2-3 bonds (J-coupling).[2] | 5 - 30 minutes | High | Good | Identifying neighboring protons and tracing spin systems. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-¹³C (or other heteroatom) one-bond correlations.[1] | 10 - 60 minutes | High | Excellent | Directly connecting protons to their attached carbons.[3] |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C (or other heteroatom) correlations over 2-4 bonds.[2] | 30 minutes - 4 hours | Medium | Good | Assembling molecular fragments by identifying long-range connectivities, including to quaternary carbons.[4] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H through-space correlations (<5 Å).[1] | 1 - 8 hours | Low to Medium | Good | Determining stereochemistry and 3D conformation.[1] |
Detailed Experimental Protocols
The following are generalized experimental protocols for acquiring 2D NMR spectra of a small organic molecule on a modern NMR spectrometer. Specific parameters may require optimization based on the sample concentration, solvent, and instrument.
COSY (Correlation Spectroscopy)
The COSY experiment is fundamental for establishing proton-proton connectivity through J-coupling.[5]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
1D ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate transmitter offset.
-
COSY Experiment Setup:
-
Load a standard gradient-selected COSY pulse program (e.g., gCOSY).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Use a sufficient number of scans (typically 1 to 8) per increment to achieve adequate signal-to-noise.
-
The number of increments in the F1 dimension is typically set between 256 and 512 for good resolution.
-
A relaxation delay of 1-2 seconds is generally sufficient for small molecules.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. The resulting spectrum is typically displayed in magnitude mode.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment is highly sensitive for identifying which protons are directly attached to which heteroatoms (commonly ¹³C).[3]
Methodology:
-
Sample Preparation: A slightly more concentrated sample (10-20 mg) is often beneficial.
-
1D Spectra: Acquire both ¹H and ¹³C{¹H} 1D spectra to determine the spectral widths and transmitter offsets for both nuclei.
-
HSQC Experiment Setup:
-
Load a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.2).
-
Set the ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension.
-
The number of scans per increment typically ranges from 2 to 16.
-
The number of increments in F1 is usually set to 128 or 256.
-
The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz for sp³ carbons and 165 Hz for sp² carbons.
-
-
Processing: Apply a squared sine-bell window function in both dimensions. The data is phase-sensitive and requires phasing in both dimensions.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is crucial for connecting molecular fragments by revealing long-range (2-4 bond) correlations between protons and carbons.[4]
Methodology:
-
Sample Preparation: Similar concentration to HSQC (10-20 mg) is recommended.
-
1D Spectra: Use the same ¹H and ¹³C{¹H} 1D spectra as for the HSQC experiment to define spectral parameters.
-
HMBC Experiment Setup:
-
Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the ¹H (F2) and ¹³C (F1) spectral widths.
-
The number of scans per increment is typically higher than for HSQC, ranging from 4 to 64, due to the lower sensitivity of long-range correlations.
-
The number of increments in F1 is often set to 256 or 512.
-
The long-range coupling constant (ⁿJCH) is optimized for a range of couplings, typically set to a value between 6 and 10 Hz.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions. The spectrum is usually processed in magnitude mode.
NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment provides information about the spatial proximity of protons, which is essential for determining stereochemistry and conformation.[1]
Methodology:
-
Sample Preparation: A relatively high concentration (15-30 mg) is often required due to the lower sensitivity of the NOE effect.
-
1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to set the spectral parameters.
-
NOESY Experiment Setup:
-
Load a standard gradient-selected phase-sensitive NOESY pulse program (e.g., noesygpph).
-
Set the spectral width in both dimensions.
-
The number of scans per increment typically ranges from 8 to 32.
-
The number of increments in F1 is usually set between 256 and 512.
-
A critical parameter is the mixing time (d8 or tm), which allows for NOE buildup. For small molecules, this is typically in the range of 0.5 to 1.5 seconds.
-
-
Processing: Apply a squared sine-bell window function in both dimensions. The data is phase-sensitive and requires careful phasing.
Visualizing the Workflow and Principles
To effectively utilize these techniques, a logical workflow is essential. The following diagrams, generated using the DOT language, illustrate a typical workflow for structure elucidation and the fundamental principles of key 2D NMR experiments.
References
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. 2D NMR ORGANIC SPECTROSCOPY by DR ANTHONY CRASTO | PPTX [slideshare.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Safety Operating Guide
Personal protective equipment for handling 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risks. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Respiratory Protection | Government-approved respirator | Use when working in poorly ventilated areas or when dust, mists, or vapors may be generated. Ensure proper fit and select the appropriate cartridge type for organic vapors and particulates. |
| Hand Protection | Compatible chemical-resistant gloves | Gloves must be inspected for integrity before each use. Employ proper glove removal technique, avoiding contact with the outer surface of the glove. Wash and dry hands thoroughly after handling the compound. |
| Eye and Face Protection | Government-approved eye and face protection | Safety glasses with side shields or goggles are required. A face shield may be necessary for splash-prone operations. |
| Body Protection | Protective clothing | A lab coat is standard. For larger quantities or increased risk of exposure, chemical-resistant aprons or full-body suits may be necessary. Protective boots may be required depending on the scale of the operation. |
Hazard Identification and Precautionary Measures
Signal Word: Warning[2]
Potential Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for the safe handling of this chemical.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and shoes.[1][2] Get medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor if you feel unwell.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
General Guidance:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or other relevant local regulations.[2]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1][2]
-
Do not allow the product to enter drains, other waterways, or soil.[2]
Disposal Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
